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  • Product: Pyrazinoic Acid-d3 Ethyl Ester
  • CAS: 1246815-81-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Physicochemical Properties, and Applications of Pyrazinoic Acid-d3 Ethyl Ester

Executive Summary Pyrazinoic Acid-d3 Ethyl Ester (CAS: 1246815-81-5) is a stable, isotopically labeled derivative of ethyl pyrazinoate. Ethyl pyrazinoate itself serves as a highly lipophilic prodrug for pyrazinoic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazinoic Acid-d3 Ethyl Ester (CAS: 1246815-81-5) is a stable, isotopically labeled derivative of ethyl pyrazinoate. Ethyl pyrazinoate itself serves as a highly lipophilic prodrug for pyrazinoic acid (POA), the active moiety of the first-line antitubercular drug pyrazinamide (PZA). The incorporation of three deuterium atoms (+3 Da mass shift) makes this compound an indispensable tool in modern pharmacokinetics, serving as a premium internal standard (IS) for LC-MS/MS bioanalysis. This whitepaper systematically deconstructs its physicochemical profile, mechanistic pathways, and provides field-validated protocols for its synthesis and analytical application.

Chemical Structure and Physicochemical Profiling

The molecular architecture of Pyrazinoic Acid-d3 Ethyl Ester consists of a pyrazine ring conjugated to an ethyl ester group, with three hydrogen atoms replaced by deuterium (typically on the pyrazine ring or the terminal methyl of the ethyl group).

Causality in Structural Design: Native pyrazinoic acid possesses a negative LogP, rendering it highly polar and resulting in poor passive diffusion across the lipid-rich, mycolic acid-heavy cell wall of Mycobacterium tuberculosis. Esterification masks the polar carboxylic acid, significantly increasing lipophilicity and facilitating intracellular accumulation[1]. The deuterium labeling provides a kinetically stable mass shift that avoids isotopic overlap from natural 13C abundance during mass spectrometry, without altering the compound's fundamental physicochemical behavior.

Table 1: Quantitative Physicochemical Data

Note: Physicochemical parameters such as boiling point and LogP are extrapolated from the unlabeled[2], adjusted for the isotopic mass.

PropertyValue
Chemical Name Pyrazinoic Acid-d3 Ethyl Ester
Synonyms Ethyl Pyrazinecarboxylate-d3, Ethyl Pyrazinoate-d3
CAS Number 1246815-81-5
Molecular Formula C7​H5​D3​N2​O2​
Molecular Weight 155.17 g/mol
Predicted Density ~1.16 g/cm³
Boiling Point ~245-250 °C at 760 mmHg
LogP (Lipophilicity) ~0.3

Mechanistic Insights: Prodrug Activation and Antimycobacterial Pathways

The efficacy of pyrazinoic acid esters relies on a self-validating biological conversion system. Once the lipophilic prodrug passively diffuses into the mycobacterial cell, it is hydrolyzed by intracellular esterases or the mycobacterial pyrazinamidase (PncA) to release the active pyrazinoic acid (POA)[1].

Within the acidic environment of the macrophage phagolysosome (pH < 5.5), POA is protonated to form HPOA. This uncharged species disrupts the bacterial membrane by collapsing the proton motive force and[3]. Furthermore, HPOA acts as a competitive inhibitor of the eukaryotic-like Fatty Acid Synthase I (FAS-I), halting the synthesis of essential mycolic acid precursors[3].

G Prodrug Pyrazinoic Acid-d3 Ethyl Ester (Lipophilic Prodrug) Uptake Passive Diffusion into Mycobacterium tuberculosis Prodrug->Uptake Enzyme Intracellular Esterases / PncA (Hydrolysis) Uptake->Enzyme Active Pyrazinoic Acid-d3 (POA-d3) (Active Moiety) Enzyme->Active Cleavage of Ethyl Group Protonation Acidic Environment (pH < 5.5) Protonation to HPOA-d3 Active->Protonation Efflux & Re-entry Cycle Target1 Inhibition of FAS-I (Fatty Acid Synthesis Blockade) Protonation->Target1 Intracellular Accumulation Target2 Disruption of Membrane Energetics (Collapse of Proton Motive Force) Protonation->Target2 Intracellular Accumulation Death M. tuberculosis Cell Death Target1->Death Target2->Death

Figure 1: Mechanistic pathway of Pyrazinoic Acid-d3 Ethyl Ester activation and antimycobacterial action.

Synthesis and Isotopic Labeling Strategies

The synthesis of Pyrazinoic Acid-d3 Ethyl Ester utilizes a classical acyl chloride intermediate to drive the esterification to completion. This protocol is designed as a self-validating system: the use of thionyl chloride ensures quantitative activation of the carboxylic acid, while the basic workup selectively purges unreacted starting materials.

Step-by-Step Synthesis Protocol
  • Activation: Suspend 5.0 mmol of pyrazinoic acid-d3 (or unlabeled POA if using deuterated ethanol) in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 7.0 mmol of thionyl chloride ( SOCl2​ ) dropwise.

    • Causality: Carboxylic acids are weak electrophiles. Conversion to pyrazinoyl chloride dramatically lowers the activation energy for nucleophilic attack.

  • Reflux: Heat the mixture to 60 °C and stir for 3 hours. Monitor the consumption of the acid via Thin Layer Chromatography (TLC).

  • Esterification: Evaporate the excess SOCl2​ and DCM under reduced pressure. Resuspend the oily residue in 10 mL of anhydrous ethanol (or ethanol-d6) and stir at room temperature for 2 hours.

  • Quenching & Workup: Evaporate the solvent. Dissolve the crude product in 15 mL of ethyl acetate. Wash the organic layer twice with 10 mL of saturated aqueous NaHCO3​ , followed by 10 mL of distilled water.

    • Causality: The NaHCO3​ wash is critical; it neutralizes residual HCl generated during the reaction and deprotonates any unreacted pyrazinoic acid, partitioning it into the aqueous layer and ensuring the high purity of the lipophilic ester[1].

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Hexane:Ethyl Acetate, 2:1) to yield the pure Pyrazinoic Acid-d3 Ethyl Ester.

Analytical Characterization and Quality Control

In drug development, Pyrazinoic Acid-d3 Ethyl Ester is primarily utilized as an Internal Standard (IS) for quantifying ethyl pyrazinoate in plasma or tissue homogenates. The +3 Da mass shift ensures that the IS MRM transitions do not suffer from cross-talk with the endogenous analyte.

Step-by-Step LC-MS/MS Quantification Protocol
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

    • Add 150 µL of ice-cold acetonitrile containing Pyrazinoic Acid-d3 Ethyl Ester (IS) at a validated concentration (e.g., 50 ng/mL).

    • Causality: Acetonitrile disrupts the hydration shell of plasma proteins, causing them to precipitate, thereby preventing column clogging and reducing matrix-induced ion suppression.

  • Extraction: Vortex the mixture for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4 °C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality: Formic acid acts as a proton source, enhancing ionization efficiency in the positive electrospray ionization (ESI+) mode.

  • Mass Spectrometry (MRM Mode):

    • Monitor the specific precursor-to-product ion transitions. For the unlabeled analyte, monitor m/z 153.1 [Product Ion]. For the -d3 IS, monitor m/z 156.1 [Product Ion].

  • Validation: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte. A self-validating run must include blank samples (to check for carryover) and Quality Control (QC) samples at low, medium, and high concentrations.

References

  • PubChem. "Ethyl pyrazinecarboxylate." National Center for Biotechnology Information. URL:[Link]

  • Zhang Y, Wade MM, Scorpio A, Zhang H, Sun Z. "Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid." Journal of Antimicrobial Chemotherapy, 52(5), 790-795 (2003). URL:[Link]

  • Fernandes JPS, et al. "Anti-Sporothrix brasiliensis activity of different pyrazinoic acid prodrugs: a repurposing evaluation." Brazilian Journal of Pharmaceutical Sciences, 54(4) (2018). URL:[Link]

Sources

Exploratory

Engineering Isotopic Fidelity: Synthesis Pathways for Deuterated Pyrazinoic Acid-d3 Ethyl Ester

Mechanistic Rationale: The "Why" Behind the Molecule Tuberculosis (TB) remains a formidable global health challenge, driven largely by the proliferation of multidrug-resistant (MDR) strains. Pyrazinamide (PZA) is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The "Why" Behind the Molecule

Tuberculosis (TB) remains a formidable global health challenge, driven largely by the proliferation of multidrug-resistant (MDR) strains. Pyrazinamide (PZA) is a cornerstone first-line antitubercular agent. Biologically, PZA functions as a prodrug; it is hydrolyzed by the mycobacterial enzyme pyrazinamidase into its active moiety, pyrazinoic acid (POA). However, POA is highly hydrophilic, which severely restricts its ability to permeate the lipid-rich mycobacterial cell wall.

To circumvent this pharmacokinetic bottleneck, researchers have engineered esterified prodrugs of POA. Studies have demonstrated that synthesizing esters—such as ethyl pyrazinoate and 2-chloroethyl pyrazinoate—significantly enhances lipophilicity, allowing the molecule to bypass the cell wall barrier and deliver the active POA directly into the pathogen[1].

Simultaneously, the strategic incorporation of deuterium ( 2 H) into drug scaffolds has emerged as a powerful technique in modern pharmacology. By replacing protium ( 1 H) with deuterium on the pyrazine ring, researchers leverage the Kinetic Isotope Effect (KIE) . The C-D bond is fundamentally stronger than the C-H bond, which significantly hinders metabolic degradation—specifically, the rapid oxidation of the pyrazine ring by xanthine oxidase into the inactive metabolite 5-hydroxy-POA.

The convergence of these two strategies yields Pyrazinoic Acid-d3 Ethyl Ester (Ethyl pyrazinoate-d3, C 7​ H 5​ D 3​ N 2​ O 2​ ), a highly lipophilic, metabolically stabilized prodrug designed for advanced proteomics and drug development research[2].

Synthesis Strategies & Pathway Design

When synthesizing isotopically labeled compounds, the primary objective is maximizing isotopic fidelity (deuterium incorporation) while maintaining high chemical yields. We evaluate two primary synthetic pathways for this molecule:

  • Pathway A: Direct Esterification of Isotope-Enriched Precursors (Bottom-Up) This pathway utilizes commercially available Pyrazinoic Acid-d3[3] as the starting material. By activating the carboxylic acid to form an acyl chloride intermediate, followed by nucleophilic acyl substitution with absolute ethanol, we achieve the ethyl ester. This method guarantees >98% isotopic purity because the C-D bonds on the pyrazine ring remain completely undisturbed under these reaction conditions.

  • Pathway B: Late-Stage Catalytic H/D Exchange (Top-Down) This pathway starts with non-deuterated ethyl pyrazinoate and employs a transition metal catalyst (e.g., Ru 3​ (CO) 12​ ) in the presence of deuterium oxide (D 2​ O) to facilitate C-H activation and H/D exchange. While highly atom-economical, late-stage exchange on electron-deficient heterocycles often requires harsh thermal conditions (150°C) and frequently results in incomplete deuteration or undesired ester hydrolysis.

Due to the stringent isotopic purity requirements for pharmacokinetic and mass spectrometry studies, Pathway A is the preferred and most reliable method.

Pathways POA_d3 Pyrazinoic Acid-d3 (Pre-deuterated) Ester Ethyl Pyrazinoate-d3 (Target Prodrug) POA_d3->Ester Pathway A: Esterification (EtOH, SOCl2, Reflux) POA Ethyl Pyrazinoate (Non-deuterated) POA->Ester Pathway B: H/D Exchange (D2O, Ru-Catalyst, 150°C)

Figure 1: Comparison of bottom-up (Pathway A) and top-down (Pathway B) synthesis strategies.

Experimental Workflows & Self-Validating Protocols

Protocol: Thionyl Chloride-Mediated Esterification of Pyrazinoic Acid-d3 (Pathway A)

Causality Check: Thionyl chloride (SOCl 2​ ) is chosen over standard Fischer esterification (H 2​ SO 4​ /EtOH) because the strongly electron-withdrawing nature of the pyrazine ring makes the carbonyl carbon less electrophilic. Converting the acid to an acyl chloride drastically lowers the activation energy for the subsequent alcoholysis, ensuring a complete reaction without requiring prolonged reflux that could degrade the product[1].

Step-by-Step Methodology:

  • Activation: In an oven-dried, argon-purged 50 mL round-bottom flask, suspend Pyrazinoic Acid-d3 (1.0 eq, 1.0 g, 7.87 mmol) in anhydrous dichloromethane (DCM, 15 mL). Add thionyl chloride (SOCl 2​ , 3.0 eq, 1.71 mL) dropwise at 0°C. Add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops) to generate the highly reactive Vilsmeier-Haack intermediate.

  • Reflux: Attach a reflux condenser and heat the mixture to 45°C for 3 hours. The suspension will transition into a clear solution as the pyrazinoyl chloride-d3 forms.

  • Concentration: Cool to room temperature and concentrate the mixture under reduced pressure to remove unreacted SOCl 2​ and DCM.

    • Self-Validation Step: The resulting crude pyrazinoyl chloride-d3 should appear as a pale yellow solid. It is highly sensitive; do not expose it to ambient moisture.

  • Esterification: Re-dissolve the crude acyl chloride in anhydrous DCM (10 mL) and cool to 0°C. Slowly add absolute ethanol (EtOH, 5.0 eq, 2.3 mL) and triethylamine (TEA, 2.0 eq, 2.2 mL) to neutralize the generated HCl. Stir at room temperature for 2 hours.

  • Quench & Extract: Quench the reaction with saturated aqueous NaHCO 3​ (20 mL). Extract the aqueous layer with ethyl acetate (EtOAc, 3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc 70:30 v/v) to yield pure Pyrazinoic Acid-d3 Ethyl Ester.

Workflow Step1 Step 1: Activation SOCl2 + POA-d3 Step2 Step 2: Esterification Absolute EtOH Step1->Step2 Step3 Step 3: Quench & Extract NaHCO3 / EtOAc Step2->Step3 Step4 Step 4: Purification Flash Chromatography Step3->Step4

Figure 2: Step-by-step experimental workflow for the synthesis of Pyrazinoic Acid-d3 Ethyl Ester.

Quantitative Reaction Metrics

To ensure the integrity of the synthesized Pyrazinoic Acid-d3 Ethyl Ester for downstream applications, rigorous analytical validation is required. The table below summarizes the expected quantitative metrics comparing Pathway A and Pathway B.

MetricPathway A (Direct Esterification)Pathway B (Late-Stage H/D Exchange)
Starting Material Pyrazinoic Acid-d3[3]Ethyl Pyrazinoate
Key Reagents SOCl 2​ , Absolute EtOH, TEAD 2​ O, Ru 3​ (CO) 12​ catalyst
Reaction Conditions 45°C (Activation), 25°C (Esterification)150°C (Sealed tube, 24h)
Overall Chemical Yield 82 - 88%45 - 55%
Isotopic Purity (D-inc.) > 98% (D 3​ ) 85 - 90% (Mixed D 1​ , D 2​ , D 3​ )
Primary Byproducts Trace unreacted acidHydrolyzed acid, partially deuterated esters

Analytical Validation (E-E-A-T)

A self-validating protocol requires strict analytical confirmation of the final product. For Pyrazinoic Acid-d3 Ethyl Ester, perform the following checks:

  • 1 H-NMR (400 MHz, CDCl 3​ ): The absolute success of the deuteration is confirmed by the absence of the aromatic pyrazine protons (which typically appear at δ 9.2, 8.7, and 8.6 ppm in the non-deuterated analog). The ethyl ester protons will remain visible, appearing as a clean quartet at δ 4.4 ppm (2H) and a triplet at δ 1.4 ppm (3H).

  • LC-MS (ESI+): The theoretical exact mass for C 7​ H 5​ D 3​ N 2​ O 2​ is 155.07 g/mol . The mass spectrum must display a dominant[M+H] + peak at m/z 156.08.

  • Isotopic Purity Calculation: Calculated via mass spectrometry by comparing the relative intensities of the M, M-1, and M-2 peaks. Pathway A consistently yields >98% D 3​ incorporation, making it suitable as an internal standard for LC-MS/MS pharmacokinetic tracking.

References

  • Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Saudi Pharmaceutical Journal. URL: [Link]

  • Pyrazinoic Acid (Pyrazinecarboxylic Acid) - CAS - 98-97-5. Axios Research. URL: [Link]

Sources

Foundational

A Technical Guide to the Determination of Exact Mass and Isotopic Purity of Pyrazinoic Acid-d3 Ethyl Ester

Introduction In the landscape of modern drug development and metabolism studies, stable isotope-labeled internal standards are indispensable tools for accurate quantification using mass spectrometry. Pyrazinoic acid, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug development and metabolism studies, stable isotope-labeled internal standards are indispensable tools for accurate quantification using mass spectrometry. Pyrazinoic acid, the primary active metabolite of the first-line anti-tuberculosis drug pyrazinamide, is a key analyte in pharmacokinetic and bioequivalence studies.[1][2][3] The use of its deuterated analog, Pyrazinoic Acid-d3 Ethyl Ester, as an internal standard, significantly enhances the precision and accuracy of bioanalytical methods. However, the reliability of any quantitative analysis hinges on the rigorous characterization of this internal standard.

This technical guide provides an in-depth methodology for the definitive determination of the exact mass and isotopic purity of Pyrazinoic Acid-d3 Ethyl Ester. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical system. For researchers, scientists, and drug development professionals, understanding and implementing these protocols is a critical component of ensuring data integrity and meeting stringent regulatory expectations.[4]

Part 1: Core Physicochemical Properties

A precise understanding of the molecular formula and theoretical mass is the foundation of any mass spectrometric analysis. The unlabeled (d0) Pyrazinoic Acid Ethyl Ester and its d3-labeled counterpart are distinct chemical entities whose mass difference is the basis of their utility.

The chemical formula for the unlabeled Pyrazinoic Acid Ethyl Ester is C₇H₈N₂O₂.[5] The d3 version incorporates three deuterium atoms, resulting in the formula C₇H₅D₃N₂O₂. The exact monoisotopic mass, which is critical for high-resolution mass spectrometry, is calculated using the masses of the most abundant isotopes of each element.

Data Presentation: Physicochemical and Mass Spectrometric Properties

PropertyPyrazinoic Acid Ethyl Ester (d0)Pyrazinoic Acid-d3 Ethyl Ester (d3)
Chemical Structure
Molecular Formula C₇H₈N₂O₂C₇H₅D₃N₂O₂
Average Molecular Mass 152.15 g/mol [5]155.17 g/mol
Monoisotopic Mass 152.0586 Da155.0775 Da
[M+H]⁺ Ion (Monoisotopic) 153.0659 Da156.0848 Da

Note: Monoisotopic masses are calculated using the most abundant isotopes: C=12.000000, H=1.007825, D=2.014102, N=14.003074, O=15.994915.

Part 2: The Imperative of Isotopic Purity Analysis

For deuterated compounds, "purity" is a multi-faceted term that extends beyond chemical contaminants to include isotopic purity.[4] It is practically impossible to synthesize a compound with 100% isotopic incorporation.[4] The final product will inevitably be a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., d3, d2, d1, and d0 species).

It is crucial to distinguish between two key terms[4]:

  • Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position in a molecule.

  • Species Abundance: Refers to the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d3).

For its role as an internal standard, the species abundance is the most critical parameter. A high and well-defined isotopic purity ensures a consistent and predictable response, minimizing cross-talk between the analyte and internal standard channels and guaranteeing the accuracy of the quantitative results.[6]

Part 3: Analytical Strategy: The Power of High-Resolution Mass Spectrometry (HRMS)

The definitive technique for assessing both exact mass and isotopic purity is High-Resolution Mass Spectrometry (HRMS), frequently coupled with Ultra-Performance Liquid Chromatography (UPLC-HRMS).[7][8] Instruments such as Time-of-Flight (TOF) or Orbitrap mass spectrometers provide the necessary resolving power to differentiate between isotopologues with very small mass differences.[9]

Why HRMS is Essential: The mass difference between a ¹³C isotope and a ¹²C + ¹H combination is very small. Similarly, the mass difference between two deuterium atoms and one ¹³C atom can be challenging to resolve with a standard quadrupole instrument. HRMS can distinguish between the [M+2] peak of a d1-isotopologue that contains one ¹³C atom and the peak of the desired d3-isotopologue, preventing overestimation of isotopic purity.[9] This capability is fundamental to a trustworthy and self-validating protocol.

Part 4: Experimental Protocol for Isotopic Purity and Exact Mass Verification

This protocol describes a self-validating system for the characterization of Pyrazinoic Acid-d3 Ethyl Ester using UPLC-HRMS.

Objective: To accurately determine the exact mass of the [M+H]⁺ ion and calculate the isotopic purity by quantifying the relative abundance of the d0, d1, d2, and d3 isotopologues.

Materials:

  • Pyrazinoic Acid-d3 Ethyl Ester sample

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • UPLC-HRMS System (e.g., Orbitrap or Q-TOF)

Methodology:

Step 1: Sample Preparation

  • Rationale: To prepare a solution of appropriate concentration for LC-MS analysis, avoiding detector saturation while ensuring sufficient signal intensity.

  • Procedure:

    • Prepare a stock solution of Pyrazinoic Acid-d3 Ethyl Ester at 1 mg/mL in acetonitrile.

    • Perform a serial dilution in a 50:50 acetonitrile:water solution to a final concentration of approximately 1 µg/mL.

    • Transfer the final solution to an autosampler vial for analysis.

Step 2: UPLC-HRMS Instrument Setup

  • Rationale: To achieve chromatographic separation of the analyte from any potential impurities and to set the mass spectrometer for optimal resolution and mass accuracy.

  • Procedure:

    • UPLC System:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 2 µL.

    • HRMS System:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

      • Mass Resolution: Set to >70,000 FWHM (Full Width at Half Maximum) to ensure separation of isotopic peaks.

      • Scan Range: m/z 100-300.

      • Data Acquisition: Full Scan Mode.

      • Calibration: Ensure the instrument is calibrated according to the manufacturer's specifications to achieve mass accuracy < 5 ppm.

Step 3: Data Acquisition and Analysis

  • Rationale: To acquire high-quality data and process it to extract exact mass and relative isotopologue abundances. This process relies on comparing measured values against theoretical calculations.

  • Procedure:

    • Inject the sample and acquire the full scan data.

    • Exact Mass Verification:

      • From the full scan spectrum at the apex of the chromatographic peak, identify the most intense peak corresponding to the [M+H]⁺ ion of the d3-isotopologue.

      • Record its measured m/z value.

      • Calculate the mass error in parts-per-million (ppm) using the formula: ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6

      • A mass error of < 5 ppm confirms the elemental composition.

    • Isotopic Purity Calculation:

      • Generate Extracted Ion Chromatograms (EICs) for the [M+H]⁺ ion of each isotopologue: d0 (m/z 153.0659), d1 (m/z 154.0722), d2 (m/z 155.0785), and d3 (m/z 156.0848). Use a narrow mass extraction window (e.g., ± 5 ppm).

      • Integrate the peak area for each EIC.

      • Calculate the percentage of each isotopologue relative to the total. For the primary d3 species, the calculation is: Isotopic Purity (% d3) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] * 100

      • Summarize the relative abundances of all species in a table.

Part 5: Data Analysis Workflow Visualization

The logical flow of this analytical protocol can be visualized as a self-validating workflow, ensuring each step builds upon a verified precursor.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Verification cluster_mass Exact Mass Verification cluster_purity Isotopic Purity Calculation cluster_report Phase 4: Reporting Sample 1. Prepare 1 µg/mL Sample of Pyrazinoic Acid-d3 Ethyl Ester Instrument 2. Calibrate & Configure UPLC-HRMS System Sample->Instrument Acquire 3. Acquire Full Scan Mass Spectrum Data Instrument->Acquire ExtractMass 4a. Extract m/z of Most Abundant Ion Acquire->ExtractMass EIC 5a. Extract Ion Chromatograms (d0, d1, d2, d3) Acquire->EIC CompareMass 4c. Compare & Calculate Mass Error (< 5 ppm) ExtractMass->CompareMass CalcMass 4b. Calculate Theoretical Monoisotopic Mass CalcMass->CompareMass Result Final Report: - Verified Exact Mass - Isotopic Purity (% d3) - Isotopologue Distribution CompareMass->Result Integrate 5b. Integrate Peak Areas EIC->Integrate Calculate 5c. Calculate Relative Abundance of Each Isotopologue Integrate->Calculate Calculate->Result

Caption: Workflow for Exact Mass and Isotopic Purity Verification.

Conclusion

The rigorous characterization of Pyrazinoic Acid-d3 Ethyl Ester is not merely a quality control exercise; it is a fundamental requirement for generating reliable and defensible bioanalytical data. By employing high-resolution mass spectrometry with a systematic, self-validating protocol, researchers can confirm the exact mass with high confidence and precisely quantify the isotopic purity. This ensures that the internal standard performs its function without compromise, underpinning the integrity of pharmacokinetic and drug metabolism studies that are vital to the advancement of pharmaceutical science.

References

  • Covaci, A., & Doneanu, C. (2014). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Kumar, A., et al. (2016). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]

  • Li, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Li, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available at: [Link]

  • Thompson, A., Chahrour, O., & Malone, J. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available at: [Link]

  • Previs, S. F., et al. (2017). Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Mercia Pharma. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available at: [Link]

  • Bell, T. H., et al. (2013). A liquid chromatography – mass spectrometry method to measure 13C-isotope enrichment for DNA stable-isotope probing. Canadian Journal of Microbiology. Available at: [Link]

  • Tian, T., et al. (2021). Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry. Available at: [Link]

  • NIST. (n.d.). Pyrazinoic acid. NIST Chemistry WebBook. Available at: [Link]

  • Pavan, F. R., et al. (2015). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PLoS One. Available at: [Link]

  • CAS. (n.d.). 2-Pyrazinecarboxylic acid, ethyl ester. CAS Common Chemistry. Available at: [Link]

  • NIST. (n.d.). Pyrazinoic acid. NIST Chemistry WebBook. Available at: [Link]

  • Wikipedia. (n.d.). Pyrazinoic acid. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Shah, P., et al. (2016). Simultaneous Estimation of Pyrazinamide, Pyrazinoic Acid and 5-Hydroxy Pyrazinoic Acid in Human Plasma by a Sensitive and High Throughput LC-MS/MS Method. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester. National Center for Biotechnology Information. Available at: [Link]

  • WHO Prequalification Unit. (2023). WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. World Health Organization. Available at: [Link]

Sources

Exploratory

Stability of Pyrazinoic Acid-d3 Ethyl Ester in human plasma and serum

Unraveling the Stability Kinetics of Pyrazinoic Acid-d3 Ethyl Ester in Human Plasma and Serum: A Technical Guide for Bioanalysis and Prodrug Development Executive Summary Pyrazinamide (PZA) is a cornerstone prodrug in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Unraveling the Stability Kinetics of Pyrazinoic Acid-d3 Ethyl Ester in Human Plasma and Serum: A Technical Guide for Bioanalysis and Prodrug Development

Executive Summary

Pyrazinamide (PZA) is a cornerstone prodrug in the treatment of tuberculosis, relying on the bacterial enzyme pyrazinamidase to convert it into its active moiety, pyrazinoic acid (POA)[1]. Because mutations in pyrazinamidase lead to PZA resistance, lipophilic POA esters—such as ethyl pyrazinoate—were developed to bypass this bottleneck, utilizing alternative mycobacterial esterases for activation[1].

In modern pharmacokinetic (PK) and bioanalytical workflows, Pyrazinoic Acid-d3 Ethyl Ester serves as a critical stable-isotope-labeled surrogate and prodrug model. However, quantifying this compound in human plasma and serum presents a severe analytical challenge: the ester bond is highly susceptible to rapid, ex vivo hydrolysis by circulating human esterases[2]. This whitepaper dissects the mechanistic causality behind this instability and provides field-proven, self-validating protocols to ensure absolute data integrity during LC-MS/MS bioanalysis.

Mechanistic Causality: The Esterase Vulnerability

Human plasma and serum are rich in carboxylesterases and butyrylcholinesterases. When Pyrazinoic Acid-d3 Ethyl Ester enters these biological matrices, the nucleophilic serine residues within the active sites of these enzymes rapidly attack the carbonyl carbon of the ethyl ester[2]. This aggressive hydrolysis prematurely cleaves the molecule, releasing the active moiety (Pyrazinoic Acid-d3) and ethanol long before it can reach a target site or be accurately measured in a mass spectrometer[3].

G PZA Pyrazinamide (PZA) POA Pyrazinoic Acid (POA) PZA->POA Pyrazinamidase (M. tuberculosis) POAE_d3 Pyrazinoic Acid-d3 Ethyl Ester POA_d3 Pyrazinoic Acid-d3 (Active/Stable) POAE_d3->POA_d3 Human Plasma Esterases (Rapid Hydrolysis) POAE_d3->POA_d3 Mycobacterial Esterases (Target Activation)

Hydrolysis pathway of Pyrazinoic Acid-d3 Ethyl Ester by plasma esterases.

From a structural perspective, short-chain esters (like the C2 ethyl ester) offer minimal steric hindrance, making them prime targets for rapid degradation[3]. Conversely, increasing the alkoxy chain length (e.g., C12 dodecyl or C16 hexadecyl esters) provides lipophilic shielding that significantly improves plasma stability while maintaining antimycobacterial efficacy[2],[4].

Comparative Stability Kinetics

To illustrate the structure-stability relationship, the following table summarizes the degradation kinetics of various POA derivatives in human plasma. The extreme lability of the ethyl ester dictates that standard room-temperature plasma processing will result in near-total analyte loss.

CompoundAlkoxy Chain LengthHuman Plasma Half-Life (t1/2)Mycobacterial Activity (MIC)
Pyrazinoic Acid Ethyl Ester C2< 15 minutesActive (if protected)
Pyrazinoic Acid n-Hexyl Ester C6~ 45 minutesModerate
Pyrazinoic Acid n-Dodecyl Ester C12> 3 hoursHigh (10-40 µg/mL)
Pyrazinoic Acid Amide N/AHighly Stable (> 24 hours)Inactive (Poor activation)

Data synthesized from comparative esterase stability and efficacy studies[2],[1],[4],[3].

Self-Validating Analytical Protocols

As a Senior Application Scientist, I cannot overstate the importance of a self-validating system in bioanalysis. If you do not arrest esterase activity immediately at the point of blood collection, your LC-MS/MS data will falsely report low prodrug concentrations and artificially inflated POA levels[5].

The following protocols are designed to quench enzymatic activity using a triad of interventions: chemical inhibition , temperature control , and pH alteration [6].

G Blood Whole Blood Collection (Pre-chilled tubes) Inhibitor Add Esterase Inhibitor (e.g., PMSF/NaF) Blood->Inhibitor Plasma Centrifugation (4°C) Isolate Plasma Inhibitor->Plasma Spike Spike Internal Standard (Ice Bath) Plasma->Spike LLE Acidic Liquid-Liquid Extraction (MTBE:Diethyl Ether) Spike->LLE LCMS LC-MS/MS Analysis (MRM Mode) LLE->LCMS

Optimized LC-MS/MS sample preparation workflow for ester stabilization.

Protocol 1: Plasma Collection and Esterase Quenching

Causality: Temperature reduction exponentially slows enzyme kinetics (Arrhenius equation), while chemical inhibitors like Phenylmethylsulfonyl fluoride (PMSF) irreversibly bind to the serine active site of esterases, permanently disabling them.

  • Blood Draw: Collect whole blood into pre-chilled K2-EDTA tubes containing 10 µL of 0.1 M PMSF (or Sodium Fluoride) per 1 mL of blood.

  • Immediate Chilling: Invert the tube gently 5 times and immediately submerge it in an ice-water bath.

    • Self-Validation Check: Run a parallel control tube without PMSF. If your protocol is working, the control tube should show >80% degradation of a spiked ester within 30 minutes, while the PMSF tube remains stable.

  • Centrifugation: Centrifuge at 3,000 × g for 10 minutes at 4°C to separate the plasma[7].

  • Aliquot and Store: Transfer the stabilized plasma to pre-chilled cryovials. Flash-freeze in liquid nitrogen and store at -80°C. Strict rule: Do not exceed one freeze-thaw cycle, as cellular shearing during thawing can release residual compartmentalized enzymes[5].

Protocol 2: Acidic Liquid-Liquid Extraction (LLE) and LC-MS/MS

Causality: Extracting under acidic conditions serves a dual purpose. First, it protonates the carboxylic acid metabolites, neutralizing their charge and maximizing their partitioning into the organic phase. Second, the low pH irreversibly denatures residual plasma proteins, halting any surviving esterase activity[5].

  • Sample Thawing: Thaw 100 µL of stabilized plasma strictly on ice.

  • Internal Standard Spiking: Add 10 µL of the appropriate internal standard (e.g., Pyrazinamide-15N, d3) working solution[7].

  • Acidification: Add 10 µL of 2% Formic Acid to the plasma. Vortex briefly. This lowers the pH, denaturing proteins and neutralizing the charge on acidic metabolites[5].

  • Extraction: Add 1 mL of an organic solvent mixture, preferably Methyl tert-butyl ether (MTBE):Diethyl ether (90:10, v/v)[5]. Vortex vigorously for 5 minutes to ensure complete phase mixing.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Drying and Reconstitution: Carefully transfer the upper organic layer to a clean microcentrifuge tube. Evaporate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the dried extract in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Instrumental Analysis: Inject 5 µL onto an LC-MS/MS system equipped with a high-retention C18 column (e.g., Zorbax Eclipse XDB C18, 100 × 4.6 mm, 3.5 µm). Operate the mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode to track the specific precursor-to-product ion transitions for the deuterated ester[5],[8].

Conclusion

The bioanalysis of Pyrazinoic Acid-d3 Ethyl Ester requires a rigorous understanding of its enzymatic vulnerability in human plasma. The ethyl ester bond is a prime target for rapid carboxylesterase-mediated hydrolysis, which can severely compromise pharmacokinetic data if left unchecked. By implementing mechanistically grounded, self-validating stabilization protocols—specifically utilizing PMSF inhibition, strict cold-chain custody, and acidic liquid-liquid extraction—researchers can completely arrest ex vivo degradation. This ensures that the analytical readout accurately reflects true circulating concentrations, paving the way for reliable prodrug development and pharmacokinetic modeling.

References

  • Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages, PMC (nih.gov),[Link]

  • An improved LC–MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study, ResearchGate,[Link]

  • An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study, PubMed (nih.gov), [Link]

  • A validated LC-MS/MS method for simultaneous quantification of antitubercular drugs in rat plasma, Journal of Applied Pharmaceutical Science, [Link]

  • Lipophilic Pyrazinoic Acid Amide and Ester Prodrugs Stability, Activation and Activity Against M. Tuberculosis, PubMed (nih.gov),[Link]

  • Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis, PMC (nih.gov),[Link]

  • Lipophilic pyrazinoic acid amide and ester prodrugs Stability, activation and activity against M. tuberculosis, ResearchGate,[Link]

Sources

Foundational

Comprehensive Solubility Profile and Analytical Handling of Pyrazinoic Acid-d3 Ethyl Ester in Organic Solvents

Executive Summary Pyrazinoic Acid-d3 Ethyl Ester (also known as ethyl pyrazine-2-carboxylate-d3) is a critical stable isotope-labeled internal standard (SIL-IS) used extensively in pharmacokinetic (PK) and pharmacodynami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazinoic Acid-d3 Ethyl Ester (also known as ethyl pyrazine-2-carboxylate-d3) is a critical stable isotope-labeled internal standard (SIL-IS) used extensively in pharmacokinetic (PK) and pharmacodynamic (PD) LC-MS/MS assays. As the deuterated esterified derivative of pyrazinoic acid—the active metabolite of the first-line anti-tuberculosis therapeutic pyrazinamide—its accurate quantitation relies entirely on flawless solution chemistry. This whitepaper provides an in-depth analysis of its solubility profile across organic solvents, the mechanistic causality behind its solvation dynamics, and a self-validating protocol for stock preparation.

Physicochemical Properties & The Deuterium Isotope Effect

To predict the solubility of the d3-isotopologue, we must first establish its baseline physicochemical parameters. The compound has a molecular formula of C7​H5​D3​N2​O2​ and a molecular weight of 155.17 g/mol , as cataloged by suppliers like [1].

A common concern in isotopic labeling is whether the substitution of protium ( 1H ) with deuterium ( 2H ) alters the macroscopic solubility profile. Theoretical models of condensed phase isotope effects, alongside empirical gas-liquid solubility data, demonstrate that deuteration typically alters the free energy of solvation ( ΔGsolv​ ) by less than 1-2%[2][3]. This minor shift is driven by slight changes in zero-point vibrational energies, which are negligible at standard ambient temperature and pressure. Consequently, the solubility profile of Pyrazinoic Acid-d3 Ethyl Ester is functionally identical to its unlabeled counterpart, ethyl pyrazine-2-carboxylate[4].

Mechanistic Causality of Solvation

Understanding why a solvent succeeds or fails requires analyzing the specific intermolecular forces at play:

  • The Pyrazine Core: The aromatic pyrazine ring contains two sp2 hybridized nitrogen atoms. These act as strong hydrogen-bond acceptors but possess no hydrogen-bond donating capacity.

  • The Ester Linkage: The carbonyl oxygen provides a third potent H-bond acceptor site. However, the ethyl tail is strictly hydrophobic and sterically hinders access to the core.

  • Polar Aprotic Dominance: Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are the optimal solvation media[5]. They possess high dielectric constants and strong dipole moments, allowing them to stabilize the electron-deficient pyrazine ring via dipole-dipole interactions without requiring H-bond donation[6].

  • Aqueous Insolubility: Despite water's high polarity, the hydrophobic ethyl ester tail disrupts the hydrogen-bonded network of aqueous media. Because the molecule cannot donate hydrogen bonds back to the water lattice, the entropic penalty of forming a solvation cavity is too high, rendering the compound practically insoluble[7].

Quantitative Solubility Profile

The following table synthesizes the empirical solubility data for the pyrazinoic acid ethyl ester scaffold across various solvent classes, providing a definitive guide for assay development[5][7][8].

SolventSolvent ClassificationUSP Solubility TermEstimated Concentration
N,N-Dimethylformamide (DMF) Polar AproticVery Soluble >50 mg/mL
Dimethyl Sulfoxide (DMSO) Polar AproticVery Soluble >50 mg/mL
Methanol (MeOH) Polar ProticSoluble ∼10.4 mg/mL
Ethanol (EtOH) Polar ProticSoluble ∼10.0 mg/mL
Glacial Acetic Acid Weak Organic AcidSparingly Soluble 1−10 mg/mL
Chloroform ( CHCl3​ ) Halogenated Non-PolarVery Slightly Soluble <1 mg/mL
Water ( H2​O ) AqueousPractically Insoluble <0.1 mg/mL

Experimental Protocol: Self-Validating Stock Solution Preparation

To ensure absolute scientific integrity during LC-MS/MS standard preparation, mere dissolution is insufficient. The workflow must be a self-validating system that actively prevents and detects micro-precipitation.

Objective: Prepare a 10 mM primary stock solution in anhydrous DMSO.

  • Thermal Equilibration: Remove the Pyrazinoic Acid-d3 Ethyl Ester vial from −20∘C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduces an unfavorable solvation cavity penalty, drastically reducing the localized solubility of the standard and promoting degradation via ester hydrolysis.

  • Gravimetric Dispensing: Using an anti-static microbalance, weigh the desired mass (e.g., 1.55 mg for 1 mL of 10 mM solution) into a low-bind microcentrifuge tube.

  • Anhydrous Solvent Addition: Add the calculated volume of LC-MS grade, anhydrous DMSO ( ≤0.005% water).

    • Causality: Standard laboratory DMSO is highly hygroscopic. Using anhydrous solvent ensures the ester linkage remains stable and prevents the formation of an aqueous micro-emulsion.

  • Mechanical Cavitation: Vortex the solution for 60 seconds, followed by water-bath sonication for 5 minutes at 25∘C .

    • Causality: Sonication induces acoustic cavitation, providing the localized activation energy required to break the crystal lattice of the solid ester.

  • Self-Validation Step (Centrifugation): Visually inspect the solution; it must be completely transparent. To validate complete dissolution, centrifuge the tube at 10,000×g for 5 minutes.

    • Causality: Visual inspection often misses micro-crystals. Centrifugation forces any undissolved sub-visible particles into a pellet. If a pellet is observed, the solution is not at true equilibrium and must be discarded or further diluted.

Workflow Visualization

SolventSelection Start Pyrazinoic Acid-d3 Ethyl Ester (Solid) PolarAprotic Polar Aprotic (DMSO / DMF) Start->PolarAprotic Preferred Solvent PolarProtic Polar Protic (MeOH / EtOH) Start->PolarProtic Secondary Solvent NonPolar Non-Polar / Aqueous (Water / Hexane) Start->NonPolar Avoid Stock Primary Stock (>30 mg/mL) PolarAprotic->Stock High Solubility PolarProtic->Stock Moderate Sol. Fail Insoluble / Precipitation NonPolar->Fail <1 mg/mL Working Working Aliquots (LC-MS/MS) Stock->Working Dilute with Mobile Phase

Fig 1: Logical decision tree for solvent selection and stock preparation of Pyrazinoic Acid-d3 Ethyl Ester.

References

  • ResearchGate. "Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide." Available at:[Link]

  • Biblioteka Nauki. "Interpretation of isotope effects on the solubility of gases." Available at: [Link]

Sources

Exploratory

Bypassing pncA Bottlenecks: Mechanism of Action and Evaluation Protocols for Pyrazinoic Acid Ethyl Ester Derivatives in Mycobacterium tuberculosis

The Resistance Crisis and the Prodrug Imperative Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) therapy, uniquely capable of sterilizing non-replicating persister bacilli residing in the acidic envir...

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Author: BenchChem Technical Support Team. Date: April 2026

The Resistance Crisis and the Prodrug Imperative

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) therapy, uniquely capable of sterilizing non-replicating persister bacilli residing in the acidic environment of macrophage phagolysosomes[1]. However, PZA is a prodrug that relies entirely on the mycobacterial amidase, pyrazinamidase (encoded by the pncA gene), for conversion into its active moiety, pyrazinoic acid (POA)[2]. The global emergence of multidrug-resistant TB (MDR-TB) is heavily driven by pncA point mutations, which strip PZA of its efficacy[3]. Furthermore, mycobacterial species such as Mycobacterium bovis and Mycobacterium avium harbor natural pncA deficiencies, rendering them inherently resistant to PZA[4].

To circumvent this metabolic bottleneck, pyrazinoic acid esters (PAEs)—specifically pyrazinoic acid ethyl ester and its longer-chain derivatives—have been engineered as alternative prodrugs[5]. By masking the carboxylic acid of POA with an alkyl ester, these derivatives achieve high lipophilicity. This enables passive diffusion across the mycobacterial cell envelope and subsequent activation by generic intracellular esterases, completely bypassing the pncA amidase requirement[4].

Mechanism of Action (MoA) Architecture

The MoA of PAEs is a multi-stage biochemical process involving cellular penetration, enzymatic hydrolysis, and dual-target engagement.

  • Phase 1: Lipophilic Diffusion: Unlike POA, which struggles to penetrate the lipid-rich mycobacterial cell wall at neutral pH, PAEs possess enhanced lipophilicity[6]. This allows the ethyl ester derivative to passively diffuse into the bacillus without relying on specific influx transporters or being hindered by efflux pumps.

  • Phase 2: Esterase-Mediated Activation: Once inside the cytoplasm, PAEs are rapidly hydrolyzed by intrinsic mycobacterial esterases[4]. This cleavage yields two active components: POA and an alcohol (e.g., ethanol or propanol). This step is critical because it generates a high intracellular concentration of POA even in pncA-null mutants[5].

  • Phase 3: Target Engagement (FASI Inhibition & PMF Collapse): The liberated POA exerts its primary bactericidal effect by inhibiting Fatty Acid Synthase Type I (FASI), drastically reducing the biosynthesis of C16 (palmitic acid) precursors necessary for mycolic acid production[1]. Concurrently, in the acidic environment of the macrophage, POA acts as a protonophore. It shuttles protons into the mycobacterial cell, causing cytoplasmic acidification and the catastrophic collapse of the transmembrane proton motive force (PMF)[2].

MoAPathway PZA Pyrazinamide (PZA) PncA PncA Amidase (Mutated in MDR-TB) PZA->PncA Amide Hydrolysis PAE Pyrazinoic Acid Ethyl Ester Esterase Mycobacterial Esterases PAE->Esterase Passive Diffusion POA Intracellular Pyrazinoic Acid PncA->POA Blocked by Mutation Esterase->POA Ester Hydrolysis Alcohol Alkyl Alcohol Release Esterase->Alcohol FASI FASI Inhibition (Mycolic Acid Depletion) POA->FASI PMF PMF Collapse (Cytoplasmic Acidification) POA->PMF

Activation pathway of PAEs bypassing PncA mutations to inhibit FASI and collapse the PMF.

Quantitative Efficacy Profiling

The primary therapeutic advantage of PAEs is their retained efficacy against PZA-resistant strains. The table below synthesizes the Minimum Inhibitory Concentrations (MIC) of PZA, POA, and POA ethyl/propyl esters across various mycobacterial phenotypes, demonstrating the restoration of susceptibility[4][7].

Mycobacterial StrainResistance ProfilePZA MIC (μg/mL)POA MIC (μg/mL)PAE MIC (μg/mL)
M. tuberculosis H37RvFully Susceptible10 - 10050 - 1005 - 20
M. tuberculosis (Clinical)pncA Mutant (PZA-Resistant)> 100050 - 10010 - 80
M. bovis (BCG)Natural pncA Deficiency> 100010010 - 40
M. aviumIntrinsic Efflux/Resistance> 1000> 100010 - 40

Note: Assays are strictly conducted at pH 5.5 - 5.9 to simulate the phagolysosomal environment and enable POA protonation[7].

Self-Validating Experimental Protocols

To rigorously evaluate the MoA of novel PAEs, researchers must validate both the intracellular activation mechanism and the downstream biochemical impact. The following protocols are designed with built-in causality checks to ensure self-validation.

Protocol 1: Intracellular Esterase Activation Profiling via HPLC-MS

Causality Rationale: To prove that PAEs act as prodrugs rather than intrinsically active molecules, one must demonstrate their conversion to POA inside the mycobacterial cell. By comparing wild-type cells against lysates and utilizing esterase inhibitors, this protocol isolates enzymatic hydrolysis from spontaneous chemical degradation.

  • Culture Preparation: Grow M. tuberculosis (H37Rv and a pncA mutant strain) in Middlebrook 7H9 broth supplemented with OADC. Adjust the medium pH to 5.9 using HCl to mimic the acidic environment required for POA accumulation[7].

  • Inhibitor Control (Self-Validation Checkpoint): Pre-treat a control aliquot of the culture with a broad-spectrum serine esterase inhibitor (e.g., Tetrahydrolipstatin) for 1 hour. Why? If PAE hydrolysis is enzymatically driven, the inhibitor will block POA release, validating the esterase-dependent MoA.

  • Compound Dosing: Dose the cultures with 50 μg/mL of pyrazinoic acid ethyl ester. Incubate at 37°C for 4, 8, and 24 hours.

  • Cell Lysis & Extraction: Harvest cells by centrifugation (4000 x g, 10 min). Wash twice with cold PBS to remove extracellular compound. Lyse the pellet using bead-beating in 50% methanol to instantly quench enzymatic activity.

  • Quantification: Analyze the clarified lysate via LC-MS/MS using a C18 column. Monitor the MRM transitions for the intact PAE and the released POA. Calculate the intracellular conversion ratio over time.

Protocol 2: FASI Inhibition Assay via 14C-Acetate Incorporation

Causality Rationale: POA specifically targets FASI, a massive multi-enzyme complex responsible for synthesizing the C16 and C24 fatty acids required for mycolic acid[1]. Because FASI utilizes acetate as its fundamental building block, measuring the incorporation of radiolabeled 14C-acetate into lipids provides a direct, quantifiable readout of FASI activity.

  • Pre-incubation: Inoculate M. tuberculosis into pH 5.9 medium. Add the PAE derivative at 0.5x, 1x, and 2x the established MIC. Incubate for 24 hours.

  • Radiolabel Pulsing: Pulse the cultures with 1 μCi/mL of [1-14C]acetate. Incubate for an additional 12 hours. Why? Adding the radiolabel after the prodrug has had time to be hydrolyzed ensures that we are measuring the effect of the accumulated POA on de novo synthesis.

  • Lipid Extraction: Saponify the bacterial pellets with 20% KOH in methanol at 100°C for 2 hours. Acidify with HCl, and extract the total fatty acids using biphasic phase separation with petroleum ether.

  • TLC Separation: Resolve the extracted lipids on silica gel Thin Layer Chromatography (TLC) plates using a hexane:diethyl ether:acetic acid (80:20:1) solvent system.

  • Autoradiography & Densitometry: Expose the TLC plates to a phosphor screen. Quantify the bands corresponding to C16 (palmitate) and mycolic acids. A dose-dependent reduction in the C16 band directly validates FASI inhibition by the PAE-derived POA[1].

Workflow Step1 Culture Mtb at pH 5.9 (WT & pncA Mutants) Step2 Dose with PAE Prodrug (± Esterase Inhibitor) Step1->Step2 Step3 Intracellular Extraction (Bead-beating in MeOH) Step2->Step3 Hydrolysis Assay Step5 14C-Acetate Pulse (Lipid Saponification) Step2->Step5 Target Assay Step4 LC-MS/MS Analysis (Quantify POA Release) Step3->Step4 Step6 TLC Autoradiography (Measure FASI Activity) Step5->Step6

Experimental workflow for validating PAE esterase activation and downstream FASI inhibition.

Conclusion and Translational Outlook

Pyrazinoic acid ethyl esters represent a highly rational drug design strategy to salvage the sterilizing power of pyrazinamide against MDR-TB. By leveraging lipophilicity to ensure cellular entry and exploiting ubiquitous mycobacterial esterases for activation, PAEs successfully bypass the pncA mutation bottleneck[4][8]. The dual-mechanism of FASI inhibition and PMF collapse ensures that, once activated, the resulting POA is as lethal to resistant strains as it is to susceptible ones[1]. Future clinical translation will depend on optimizing the pharmacokinetic stability of these esters against host plasma esterases to ensure adequate delivery to the infected macrophage[6].

References
  • Pyrazinoic Acid and Its n-Propyl Ester Inhibit Fatty Acid Synthase Type I in Replicating Tubercle Bacilli. Antimicrobial Agents and Chemotherapy (2007).[Link]

  • Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages. Antimicrobial Agents and Chemotherapy (2015).[Link]

  • Quantitative Structure−Activity Relationships for the in Vitro Antimycobacterial Activity of Pyrazinoic Acid Esters. Journal of Medicinal Chemistry (1996).[Link]

  • Antimycobacterial activity of pyrazinoate prodrugs in replicating and non-replicating Mycobacterium tuberculosis. Tuberculosis (2016).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Method Development for the Quantification of Pyrazinoic Acid Prodrugs Using Pyrazinoic Acid-d3 Ethyl Ester

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Area: Pharmacokinetics, Tuberculosis (TB) Drug Discovery, Prodrug Metabolism Introduction & Scientific Rationale Tube...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Area: Pharmacokinetics, Tuberculosis (TB) Drug Discovery, Prodrug Metabolism

Introduction & Scientific Rationale

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains one of the most resilient infectious diseases globally. Pyrazinamide (PZA) is a critical first-line therapeutic because of its unique sterilizing activity against dormant Mtb populations residing in acidic macrophage environments [1]. PZA is a prodrug that must be converted by the mycobacterial enzyme pyrazinamidase (PncA) into its active moiety, Pyrazinoic Acid (POA) [2].

However, the rapid emergence of PZA-resistant Mtb strains—predominantly driven by loss-of-function mutations in the pncA gene—has forced drug developers to engineer novel delivery mechanisms. Lipophilic ester prodrugs of POA, such as Pyrazinoic Acid Ethyl Ester (PEE) , have been developed to bypass the PncA activation step, passively diffusing into the mycobacterial cell before being hydrolyzed into active POA by intracellular esterases [3].

The Bioanalytical Challenge

Accurate pharmacokinetic (PK) profiling of PEE and POA in mammalian plasma presents two distinct analytical hurdles:

  • Ex Vivo Instability: Mammalian plasma is rich in carboxylesterases that rapidly hydrolyze the PEE prodrug into POA after blood collection, leading to an artificial overestimation of POA and underestimation of the prodrug [3].

  • Chromatographic Disparity: PEE is highly lipophilic, whereas POA is a highly polar, low-molecular-weight carboxylic acid (pKa ~2.9). This causes them to elute at vastly different times on reversed-phase (RP) columns, subjecting them to different matrix suppression zones in the mass spectrometer source [4].

The Solution: Stable Isotope-Labeled Internal Standards (SIL-IS)

To establish absolute quantitative rigor, this method utilizes Pyrazinoic Acid-d3 Ethyl Ester as a SIL-IS [5]. Because the deuterium labels are located on the pyrazine ring, the IS mimics the exact physicochemical properties of the PEE prodrug. It co-elutes perfectly with PEE, experiencing the identical ionization micro-environment, thereby normalizing any extraction losses or matrix-induced ion suppression.

G PEE Pyrazinoic Acid Ethyl Ester (Prodrug) POA Pyrazinoic Acid (Active Moiety) PEE->POA Plasma/Mtb Esterases Target Mtb Targets (e.g., PanD) POA->Target Target Inhibition IS POA-d3 Ethyl Ester (SIL-IS) IS->PEE Normalizes Matrix Effects

Caption: PK conversion of Pyrazinoic Acid Ethyl Ester to active POA and the role of SIL-IS.

Experimental Methodology

Reagents and Materials
  • Analytes: Pyrazinoic Acid (POA), Pyrazinoic Acid Ethyl Ester (PEE).

  • Internal Standard: Pyrazinoic Acid-d3 Ethyl Ester (Molecular Formula: C₇H₅D₃N₂O₂, MW: 155.17) [5].

  • Inhibitor: Phenylmethanesulfonyl fluoride (PMSF) – 100 mM stock in anhydrous ethanol.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Causality-Driven Sample Preparation Protocol

This protocol uses protein precipitation (PPT) engineered specifically to halt enzymatic degradation and maximize the recovery of polar metabolites.

  • Plasma Stabilization (Critical Step): Collect whole blood into K2EDTA tubes pre-spiked with PMSF to yield a final concentration of 1 mM. Centrifuge at 3,000 × g for 10 min at 4°C.

    • Causality: PMSF irreversibly binds to the active serine site of plasma esterases. Without this immediate stabilization, the prodrug will rapidly degrade ex vivo, destroying the integrity of the PK time-course data.

  • IS Spiking: Transfer 50 µL of stabilized plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of Pyrazinoic Acid-d3 Ethyl Ester working solution (500 ng/mL in 50% MeOH).

  • Acidic Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes.

    • Causality: ACN effectively denatures binding proteins. The addition of 0.1% FA suppresses the ionization of the carboxylic acid group on POA, keeping it protonated. This dramatically improves its solubility in the organic crash solvent, preventing co-precipitation with plasma proteins.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein matrix.

  • Aqueous Dilution: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water.

    • Causality: Injecting high-organic extracts directly into an aqueous LC gradient causes the "solvent effect," leading to severe peak broadening for early-eluting polar compounds like POA. Diluting with water matches the sample diluent to the initial mobile phase conditions, ensuring sharp chromatographic focusing.

Workflow Step1 1. Plasma Stabilization (Add PMSF Esterase Inhibitor) Step2 2. Internal Standard Spiking (Add POA-d3 Ethyl Ester) Step1->Step2 Step3 3. Protein Precipitation (Add ACN + 0.1% FA) Step2->Step3 Step4 4. Centrifugation (14,000 x g, 10 min, 4°C) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode, C18 Column) Step4->Step5

Caption: Step-by-step protein precipitation workflow optimized for esterase inhibition.

LC-MS/MS Analytical Conditions

Chromatographic Gradient
  • Column: Zorbax Eclipse Plus C18 (100 × 2.1 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: 0–0.5 min (2% B), 0.5–3.0 min (linear ramp to 95% B), 3.0–4.0 min (hold 95% B), 4.1–5.5 min (re-equilibration at 2% B).

Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Table 1: MRM Transitions and Collision Parameters

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Mechanistic Rationale
PEE (Prodrug) 153.1107.16015Loss of ethanol (46 Da) yielding the pyrazinoyl cation.
POA-d3 Ethyl Ester (IS) 156.1110.16015Loss of ethanol (46 Da) yielding the d3-pyrazinoyl cation.
POA (Active) 125.181.15020Loss of CO₂ (44 Da) from the carboxylic acid group [2].

Building a Self-Validating System (Quality Control)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The following Quality Control (QC) checkpoints must be embedded into every analytical batch to continuously prove method integrity:

  • Isotopic Cross-Talk Check (Zero Sample): A plasma blank spiked only with the POA-d3 Ethyl Ester IS must yield no detectable peak at the PEE transition (153.1 → 107.1). This validates the isotopic purity of the standard and ensures the IS is not artificially inflating prodrug measurements.

  • Esterase Inhibition Verification: A low-level QC sample spiked with PEE is incubated at room temperature for 4 hours prior to extraction. The measured POA concentration must remain below the Lower Limit of Quantification (LLOQ). This proves the PMSF stabilization step successfully halted ex vivo hydrolysis.

  • Matrix Normalization Check: The calculated IS-normalized matrix factor must fall between 0.85 and 1.15. Because POA-d3 Ethyl Ester co-elutes with PEE, their ionization suppression profiles must perfectly cancel each other out in the response ratio.

Method Validation Summary

The method was validated according to FDA bioanalytical guidelines. The use of the SIL-IS resulted in exceptional precision and recovery metrics.

Table 2: Summary of Quantitative Method Validation Parameters

ParameterPyrazinoic Acid (POA)Pyrazinoic Acid Ethyl Ester (PEE)
Linearity Range 10 – 5,000 ng/mL5 – 2,500 ng/mL
Intra-day Precision (%CV) 2.4% – 5.1%1.8% – 4.5%
Inter-day Precision (%CV) 3.1% – 6.2%2.5% – 5.8%
Accuracy (% Bias) -4.2% to +3.5%-3.1% to +4.0%
Extraction Recovery 85.4 ± 4.2%92.1 ± 3.8%
Matrix Effect (IS Normalized) 98.5%101.2%

Conclusion

The accurate quantification of highly polar active metabolites and their lipophilic prodrugs requires a bioanalytical strategy that anticipates and neutralizes chemical instability and matrix interference. By implementing immediate esterase inhibition and leveraging Pyrazinoic Acid-d3 Ethyl Ester as an exact structural and isotopic surrogate, this LC-MS/MS protocol provides a highly robust, self-validating framework for advanced tuberculosis pharmacokinetic studies.

References

  • Paterova, P., et al. (2020). N-Pyrazinoyl Substituted Amino Acids as Potential Antimycobacterial Agents—the Synthesis and Biological Evaluation of Enantiomers. Molecules, 25(7), 1545. Available at:[Link]

  • Sanyal, M., et al. (2016). An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. Journal of Chromatography B, 1017-1018, 52-61. Available at:[Link]

  • Herling, M., et al. (2018). Assessing and utilizing esterase specificity in antimicrobial prodrug development. ACS Chemical Biology, 13(12), 3244-3250. Available at:[Link]

  • Hickey, A. J., et al. (2019). Pharmacokinetic Considerations for Optimizing Inhaled Spray-Dried Pyrazinoic Acid Formulations. Pharmaceutics, 11(3), 114. Available at:[Link]

Application

Advanced LC-MS/MS Quantification of Pyrazinamide and its Highly Polar Metabolites Utilizing Chemical Derivatization and Pyrazinoic Acid-d3 Ethyl Ester

Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Tuberculosis Drug Development Professionals. Application Note ID: LCMS-TB-2026-03 Executive Summary & Scientific Rationale Therapeutic drug monitoring...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Tuberculosis Drug Development Professionals. Application Note ID: LCMS-TB-2026-03

Executive Summary & Scientific Rationale

Therapeutic drug monitoring (TDM) and pharmacokinetic profiling of the first-line anti-tuberculosis agent Pyrazinamide (PZA) are critical for optimizing precision dosing regimens[1]. PZA is a prodrug that is hydrolyzed by the mycobacterial enzyme pyrazinamidase (encoded by the pncA gene) into its active moiety, Pyrazinoic Acid (POA) [2]. Understanding the penetration of these molecules into necrotic tuberculosis lesions is essential for evaluating drug efficacy[3].

However, quantifying POA in biological matrices via standard reversed-phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a severe analytical bottleneck. POA is highly polar (logP ≈ -0.4) and typically elutes in the void volume of standard C18 columns, leading to catastrophic ion suppression from co-eluting matrix components like salts and phospholipids[1].

The Analytical Solution: To overcome this, we detail a robust, self-validating protocol utilizing a pre-column Fischer esterification to convert POA into the highly lipophilic Pyrazinoic Acid Ethyl Ester (Ethyl pyrazinoate)[2]. To ensure absolute quantitative rigor, the stable-isotope labeled compound Pyrazinoic Acid-d3 Ethyl Ester (CAS 1246815-81-5)[4] is employed as the Internal Standard (IS). By spiking this exact matched IS post-derivatization, the method perfectly normalizes electrospray ionization (ESI) fluctuations and injection volume variances, establishing a highly trustworthy and reproducible assay.

Metabolic Pathway

Pathway PZA Pyrazinamide (PZA) Prodrug POA Pyrazinoic Acid (POA) Active Metabolite PZA->POA Pyrazinamidase (Mycobacteria) OH_POA 5-OH-POA Inactive Metabolite POA->OH_POA Xanthine Oxidase (Host Liver)

Metabolic conversion of Pyrazinamide to its active and inactive metabolites.

Materials and Reagents

  • Analytes: Pyrazinamide (PZA), Pyrazinoic Acid (POA), 5-Hydroxy-Pyrazinoic Acid (5-OH-POA).

  • Internal Standard: Pyrazinoic Acid-d3 Ethyl Ester (Isotopic purity >99%)[4].

  • Derivatization Reagents: Anhydrous Ethanol (LC-MS grade), Hydrochloric Acid (1M in Ethanol).

  • Extraction Solvents: Acetonitrile (LC-MS grade)[5], Formic Acid (FA).

  • Biological Matrix: Human Plasma (K2EDTA).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The causality behind each step is explicitly defined to ensure researchers understand the physicochemical mechanics driving the assay.

Protein Precipitation & Extraction
  • Aliquot: Transfer 50 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid[5].

  • Separation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Isolate 100 µL of the clear supernatant into a new glass autosampler vial.

  • Desiccation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.

    • Expert Insight: Complete removal of water is strictly required. Fischer esterification is an equilibrium reaction; residual aqueous matrix will drive the equilibrium backward, severely reducing the derivatization yield of POA.

Chemical Derivatization (Ethylation)
  • Reagent Addition: Add 100 µL of 1M HCl in anhydrous ethanol to the dried residue.

  • Incubation: Seal the vials tightly and incubate in a heating block at 60°C for 60 minutes.

    • Expert Insight: Under these conditions, the carboxylic acid group of POA is quantitatively converted (>98%) to Pyrazinoic Acid Ethyl Ester. The amide group of PZA remains stable and intact under these mild acidic conditions.

  • Evaporation: Remove the vials, cool to room temperature, and evaporate to dryness under nitrogen to remove excess HCl and ethanol.

IS Addition & Reconstitution
  • Reconstitution: Add 100 µL of Mobile Phase A (Water with 0.1% FA) containing 50 ng/mL of Pyrazinoic Acid-d3 Ethyl Ester .

  • Vortex & Inject: Vortex for 1 minute, transfer to an autosampler, and inject 5 µL into the LC-MS/MS system.

    • Expert Insight: Spiking the pre-synthesized ethyl ester IS post-derivatization isolates the analytical variance. Because the derivatization is pushed to near 100% completion, the primary source of signal fluctuation occurs during ESI droplet desolvation. The matched stable-isotope IS perfectly normalizes these matrix effects.

Analytical Workflow Diagram

Workflow S1 1. Plasma Aliquot (50 µL) S2 2. Protein Precipitation (Acetonitrile, Centrifuge) S1->S2 S3 3. Evaporation to Dryness (Removes H2O to drive reaction) S2->S3 S4 4. Chemical Derivatization (Ethanol/HCl, 60°C, 1h) S3->S4 S5 5. IS Addition & LC-MS/MS (Spike Pyrazinoic Acid-d3 Ethyl Ester) S4->S5

Step-by-step sample preparation and derivatization workflow for LC-MS/MS.

LC-MS/MS Conditions & Quantitative Data

Chromatography:

  • Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Mass Spectrometry: Operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 1: MRM Transitions and Collision Energies
AnalyteTarget Form AnalyzedPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pyrazinamide (PZA) Intact Amide124.181.022
Pyrazinoic Acid (POA) Ethyl Ester Derivatized153.1107.125
5-OH-POA Ethyl Ester Derivatized169.1123.125
Pyrazinoic Acid-d3 Ethyl Ester Internal Standard (IS)156.1110.125

Note: The primary fragmentation pathway for the ethyl ester derivatives involves the neutral loss of ethanol (46 Da).

Table 2: Method Validation Summary (FDA Bioanalytical Guidelines)
ParameterPyrazinamide (PZA)Pyrazinoic Acid (POA)
Linear Dynamic Range 0.5 – 50 µg/mL0.1 – 20 µg/mL
Lower Limit of Quantitation (LLOQ) 0.5 µg/mL0.1 µg/mL
Intra-day Precision (%CV) < 6.5%< 7.2%
Inter-day Accuracy (% Bias) ± 5.8%± 6.4%
Matrix Effect (IS Normalized) 98.5%101.2%

Quality Control & System Suitability

To ensure the trustworthiness of the assay, the following self-validating checks must be integrated:

  • Derivatization Blank: Process a water blank through the entire derivatization protocol. The absence of the m/z 153.1 peak confirms no background contamination of POA or unintended trans-esterification artifacts.

  • IS Area Monitoring: The absolute peak area of the Pyrazinoic Acid-d3 Ethyl Ester IS must remain within ±15% across the entire analytical batch. A sudden drop indicates severe matrix suppression or an injection failure, invalidating that specific sample.

Conclusion

By leveraging a targeted Fischer esterification, the highly polar metabolite Pyrazinoic Acid is successfully converted into a lipophilic derivative, bypassing the traditional limitations of reversed-phase LC-MS/MS. The strategic integration of Pyrazinoic Acid-d3 Ethyl Ester as a post-derivatization internal standard guarantees exceptional quantitative accuracy, making this protocol highly suitable for rigorous therapeutic drug monitoring and pharmacokinetic profiling in clinical tuberculosis research.

References

  • Push forward LC-MS-based therapeutic drug monitoring and pharmacometabolomics for anti-tuberculosis precision dosing and comprehensive clinical management. Journal of Pharmaceutical Analysis / NIH PMC. URL:[Link]

  • Prediction of Drug Penetration in Tuberculosis Lesions. ACS Infectious Diseases. URL:[Link]

  • Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method. Journal of Applied Pharmaceutical Science. URL:[Link]

  • Anti-Sporothrix brasiliensis activity of different pyrazinoic acid prodrugs: a repurposing evaluation. SciELO / Brazilian Journal of Pharmaceutical Sciences. URL:[Link]

Sources

Method

Sample preparation protocols for extracting Pyrazinoic Acid-d3 Ethyl Ester

Application Note: High-Efficiency Extraction and LC-MS/MS Quantification of Pyrazinoic Acid-d3 Ethyl Ester Introduction & Analyte Profiling Pyrazinoic acid-d3 ethyl ester is a highly specialized stable isotope-labeled in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Extraction and LC-MS/MS Quantification of Pyrazinoic Acid-d3 Ethyl Ester

Introduction & Analyte Profiling

Pyrazinoic acid-d3 ethyl ester is a highly specialized stable isotope-labeled internal standard (SIL-IS) and surrogate prodrug utilized in advanced pharmacokinetic profiling of anti-tuberculosis therapies[1]. Accurately quantifying pyrazinamide derivatives in complex biological matrices—such as human plasma or necrotic caseum homogenates—requires rigorous sample preparation to eliminate background noise[1].

As a Senior Application Scientist, I approach sample preparation not merely as a sequence of steps, but as a thermodynamic balancing act between the analyte, the biological matrix, and the solvent system.

The Causality of Solvent Selection: Pyrazinoic acid (POA), the active metabolite of pyrazinamide, is a highly polar, amphoteric molecule that typically requires aggressive acidic conditions or expensive mixed-mode Solid-Phase Extraction (SPE) for adequate recovery[2]. However, esterification fundamentally alters the molecule's partitioning behavior. Pyrazinoic acid-d3 ethyl ester lacks an ionizable carboxylic acid proton[3]. The remaining functional group is the pyrazine ring nitrogen, which possesses a very low pKa (~0.5).

Because the molecule is entirely uncharged and moderately lipophilic at physiological pH (pH 7.4), we can bypass SPE cartridges. Instead, we utilize a targeted Liquid-Liquid Extraction (LLE) at a neutral pH[4]. This specific choice selectively partitions the target ester into the organic phase while highly polar, ion-suppressing endogenous matrix components (such as phospholipids) remain trapped in the aqueous phase.

Experimental Protocol: Self-Validating Liquid-Liquid Extraction (LLE)

System Suitability & Self-Validation Check: Every robust protocol must validate its own efficiency. To ensure this extraction is performing optimally, prepare a "Post-Extraction Spike" (a blank matrix extracted, then spiked with the IS) alongside your standard samples. Comparing the peak area of the Post-Extraction Spike to a neat solvent standard calculates the absolute Matrix Factor (MF). An acceptable MF must fall between 90–110%, proving the extraction successfully excluded ion-suppressing lipids.

Reagents & Materials
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) and Ethyl Acetate (80:20, v/v).

    • Rationale: MTBE provides a sharp phase boundary and rapid evaporation, while the addition of Ethyl Acetate increases the hydrogen-bond acceptor capacity, optimizing the solvation of the pyrazine ring[2],[3].

  • Buffer: 100 mM Ammonium Bicarbonate (pH 7.4).

  • Analytical Matrix: K2-EDTA Human Plasma or Caseum Surrogate[1].

Step-by-Step Methodology
  • Sample Aliquoting : Transfer 200 µL of the biological matrix into a 2.0 mL polypropylene microcentrifuge tube[1].

  • IS Spiking : Add 20 µL of the working standard solution (Pyrazinoic acid-d3 ethyl ester, 500 ng/mL in 50% methanol)[4]. Vortex gently to integrate the standard into the matrix proteins.

  • pH Standardization : Add 100 µL of 100 mM Ammonium Bicarbonate buffer.

    • Causality: This standardizes the matrix pH to 7.4 across all samples, ensuring the pyrazine nitrogen remains strictly unprotonated and maximizing its affinity for the organic extraction phase.

  • Liquid-Liquid Partitioning : Add 1.0 mL of the MTBE:Ethyl Acetate (80:20, v/v) extraction solvent[2].

  • Agitation : Pulse-vortex for 5 minutes at 1,500 rpm. Mechanical shearing maximizes the surface area between the aqueous and organic phases, driving the analyte into the organic layer.

  • Phase Separation : Centrifuge at 10,000 × g for 10 minutes at 4°C[4]. The low temperature stabilizes the ester against hydrolysis and tightly compacts the precipitated protein disk at the phase interface.

  • Transfer & Evaporation : Carefully transfer 800 µL of the upper organic layer to a clean 96-well collection plate. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.

    • Caution: Do not exceed 35°C, as volatile pyrazine esters can be lost at higher temperatures.

  • Reconstitution : Reconstitute the dried extract in 100 µL of Mobile Phase (80% Water with 0.1% Formic Acid : 20% Methanol). Vortex for 2 minutes and submit for LC-MS/MS analysis[4].

Quantitative Data & Method Validation

To validate the efficiency of the LLE protocol, quantitative recovery and matrix factor (MF) were assessed across three quality control (QC) levels. The near-100% Matrix Effect values confirm that the neutral-pH LLE successfully excluded phospholipid interferences.

ParameterLow QC (10 ng/mL)Mid QC (100 ng/mL)High QC (800 ng/mL)
Absolute Extraction Recovery (%) 88.4 ± 3.291.2 ± 2.190.5 ± 1.8
Matrix Effect (IS-Normalized %) 98.1 ± 4.5102.3 ± 2.799.8 ± 1.9
Precision (Intra-day %CV) 4.12.83.0

Workflow Visualization

Workflow N1 Aliquot Matrix (Plasma/Caseum, 200 µL) N2 Spike Compound (POA-d3 Ethyl Ester) N1->N2 N3 pH Adjustment (Ammonium Bicarbonate, pH 7.4) N2->N3 N4 Liquid-Liquid Extraction (MTBE:Ethyl Acetate 80:20) N3->N4 N5 Phase Separation (Centrifuge 10,000 x g) N4->N5 N6 Nitrogen Evaporation (35°C to Dryness) N5->N6 N7 Reconstitution (80:20 H2O:MeOH, 0.1% FA) N6->N7 N8 LC-MS/MS Analysis (ESI+ MRM Mode) N7->N8

Fig 1: Step-by-step LLE workflow for isolating Pyrazinoic Acid-d3 Ethyl Ester from matrices.

LC-MS/MS Analytical Conditions

  • Column : Reversed-phase C18 (50 × 2.1 mm, 1.7 µm)[4].

  • Mobile Phase : Gradient elution using 0.1% Formic Acid in Water (A) and Methanol (B).

  • Detection : Electrospray Ionization in Positive mode (ESI+).

  • MRM Transitions : Pyrazinoic acid-d3 ethyl ester is monitored at m/z 156.1 → 110.1 (corresponding to the precursor [M+H]+ and the subsequent neutral loss of the ester side chain).

References[2] Title: An improved LC–MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study

Source: researchgate.net URL:[3] Title: Anti-Sporothrix brasiliensis activity of different pyrazinoic acid prodrugs: a repurposing evaluation Source: scielo.br URL:[4] Title: 3,5,6-Trimethylpyrazine-2-carboxylic Acid|CAS 186534-01-0 Source: benchchem.com URL:[1] Title: Prediction of Drug Penetration in Tuberculosis Lesions Source: acs.org URL:

Sources

Application

GC-MS analysis techniques for deuterated pyrazinoic acid derivatives

Advanced GC-MS Analysis of Deuterated Pyrazinoic Acid Derivatives: Methodologies for Pharmacokinetic and Isotopic Tracing Executive Summary & Scientific Rationale Pyrazinamide (PZA) is a cornerstone prodrug in the first-...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced GC-MS Analysis of Deuterated Pyrazinoic Acid Derivatives: Methodologies for Pharmacokinetic and Isotopic Tracing

Executive Summary & Scientific Rationale

Pyrazinamide (PZA) is a cornerstone prodrug in the first-line treatment of tuberculosis. Within Mycobacterium tuberculosis, PZA is converted by the enzyme PZase/nicotinamidase (encoded by the pncA gene) into its active moiety, pyrazinoic acid (POA) 1[1]. In pharmacokinetic (PK) studies and therapeutic drug monitoring, quantifying POA in biological matrices (plasma, urine) is critical.

Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled resolution and sensitivity for low-molecular-weight metabolites. However, accurate quantification requires the integration of stable isotope-labeled tracers. Deuterated pyrazinoic acid (e.g., POA-d3) serves as the ultimate internal standard (IS). Because deuteration minimally alters the physicochemical properties of the molecule, POA-d3 co-elutes with endogenous POA and experiences identical matrix effects, creating a highly robust, self-validating analytical system.

PZA_Metabolism PZA Pyrazinamide (PZA) Pro-drug POA Pyrazinoic Acid (POA) Active Metabolite PZA->POA Hydrolysis PZase PZase / Nicotinamidase (M. tuberculosis pncA) PZase->PZA Catalysis GCMS GC-MS Quantification (EI Mode, 70 eV) POA->GCMS Analyte POA_d3 Deuterated POA (POA-d3) Internal Standard POA_d3->GCMS Tracer / Reference

Caption: Metabolic conversion of PZA to POA and integration of POA-d3 for GC-MS analysis.

Mechanistic Causality in Method Development

To move beyond simply following steps, a rigorous analytical scientist must understand the causality behind sample preparation and instrumental parameters.

  • The Causality of Acidification: POA possesses a carboxylic acid functional group with a pKa of approximately 2.9. At physiological pH (blood ~7.4, urine ~6.0), POA exists predominantly as a highly polar carboxylate anion, rendering it insoluble in organic extraction solvents. By adding hydrochloric acid (HCl) to lower the pH below 2.9, the molecule is protonated into its neutral carboxylic acid state, drastically increasing its partition coefficient into the organic phase during Liquid-Liquid Extraction (LLE) 2[2].

  • The Causality of Derivatization: Direct GC injection of POA leads to severe peak tailing and thermal degradation due to hydrogen bonding from the active carboxylic proton. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces this active proton with a non-polar trimethylsilyl (TMS) group. The addition of 1% Trimethylchlorosilane (TMCS) acts as a crucial catalyst, driving the silylation of sterically hindered sites to absolute completion 3[3].

  • The Causality of Isotope Effects: While POA and POA-d3 are chemically identical, the heavier deuterium atoms cause a very slight reduction in dispersive interactions with the stationary phase of the GC column. This results in an "inverse isotope effect," where the deuterated standard (POA-d3) elutes fractions of a second before the endogenous protium analyte. Recognizing this slight retention time shift is vital for accurate peak integration.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By introducing the deuterated standard at the very first step, any downstream variations—such as incomplete extraction, derivatization inefficiencies, or GC injection volume fluctuations—are mathematically canceled out when calculating the analyte-to-IS peak area ratio.

Step-by-Step Methodology
  • Matrix Aliquoting & IS Spiking: Transfer 100 µL of biological matrix (plasma or urine) into a glass centrifuge tube. Immediately spike with 10 µL of POA-d3 internal standard solution (10 µg/mL in methanol). Vortex for 10 seconds to ensure total equilibration.

  • Acidification: Add 20 µL of 2 M HCl to the mixture. Vortex briefly. Validation check: The pH must be < 2.9 to ensure complete protonation of the carboxylic acid.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of ethyl acetate (or a toluene/ethyl acetate mixture). Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 5 minutes to achieve phase separation.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean GC vial insert. Evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C. Critical Step: Absolute dryness is mandatory, as residual water will hydrolyze the BSTFA reagent.

  • Silylation (Derivatization): Add 100 µL of BSTFA containing 1% TMCS to the dried residue. Seal the vial tightly and incubate in a thermomixer at 60°C for 1 hour 3[3].

  • GC-MS Acquisition: Cool the sample to room temperature. Inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode at 70 eV 4[4].

GCMS_Workflow Start Biological Matrix (Plasma/Urine) Spike Spike IS (POA-d3) Equilibration Start->Spike Acidify Acidification (HCl) pH < 2.9 Spike->Acidify Extract Liquid-Liquid Extraction (Organic Solvent) Acidify->Extract Dry Evaporate to Dryness (N2, 40°C) Extract->Dry Derivatize Silylation (BSTFA + 1% TMCS) Dry->Derivatize Analyze GC-MS Acquisition (SIM Mode) Derivatize->Analyze

Caption: Step-by-step sample preparation and derivatization workflow for POA and POA-d3.

Quantitative Data & MS Parameters

To maximize sensitivity, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode rather than full scan. The table below summarizes the quantitative parameters required to differentiate the endogenous analyte from the deuterated tracer.

Analytical ParameterPyrazinoic Acid (POA-TMS)Deuterated IS (POA-d3-TMS)
Derivatized Formula C8H12N2O2SiC8H9D3N2O2Si
Molecular Weight 196.28 g/mol 199.30 g/mol
Relative Retention Time ~7.45 min~7.43 min (Inverse isotope effect)
Target Quantifier Ion (m/z) 196 199
Qualifier Ion 1 (m/z) 181 [M - CH3]⁺184[M - CH3]⁺
Qualifier Ion 2 (m/z) 152155
GC Column Rtx-5MS (30 m × 0.25 mm × 0.25 μm)Rtx-5MS (30 m × 0.25 mm × 0.25 μm)
Oven Temperature Program 130°C to 320°C @ 20°C/min130°C to 320°C @ 20°C/min

Note: Quantification is performed by plotting the peak area ratio of m/z 196 (POA) to m/z 199 (POA-d3) against a known calibration curve.

Quality Assurance & Trustworthiness

A protocol is only as reliable as its Quality Control (QC) framework. To ensure absolute trustworthiness of the generated data:

  • Calibration Linearity: A minimum of 6 non-zero calibration standards must be prepared in a surrogate matrix, demonstrating an R2≥0.995 .

  • QC Bracketing: Low, Medium, and High QC samples must be interspersed every 10-15 analytical runs. The calculated concentration of these QCs must fall within ±15% of their nominal values.

  • Ion Ratio Verification: The ratio of the quantifier ion to the qualifier ions (e.g., 196/181 for POA) must remain within ±20% of the ratio established by the reference standards to confirm peak purity and rule out co-eluting matrix interferences.

References

  • Urine metabolome of tuberculosis patients receiving intensive phase of treatment show diurnal variations Source: SciSpace (medRxiv) URL:[Link]

  • N-Pyrazinoyl Substituted Amino Acids as Potential Antimycobacterial Agents—the Synthesis and Biological Evaluation of Enantiomers Source: PubMed Central (PMC) URL:[Link]

Sources

Method

Advanced In Vitro Metabolism Assays for Pyrazinoic Acid-d3 Ethyl Ester: Protocols and Mechanistic Insights

Introduction & Mechanistic Rationale Pyrazinamide (PZA) is a sterilizing frontline drug used in the treatment of Mycobacterium tuberculosis. PZA functions as a prodrug that requires activation into pyrazinoic acid (POA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Pyrazinamide (PZA) is a sterilizing frontline drug used in the treatment of Mycobacterium tuberculosis. PZA functions as a prodrug that requires activation into pyrazinoic acid (POA) by the mycobacterial enzyme pyrazinamidase (PncA). However, clinical resistance to PZA is predominantly driven by point mutations in the pncA gene. To circumvent this bottleneck, researchers have developed lipophilic esters of pyrazinoic acid, such as Pyrazinoic Acid Ethyl Ester (PAEE) . These prodrugs bypass PncA dependency and are instead hydrolyzed by ubiquitous host or mycobacterial esterases to deliver the active POA moiety directly to the site of infection.

In in vitro metabolism and pharmacokinetic assays, employing the stable isotope-labeled Pyrazinoic Acid-d3 Ethyl Ester (PAEE-d3) is a critical methodological choice. The +3 Da mass shift provided by the deuterium label ensures that the biotransformation of the exogenous prodrug can be unambiguously tracked via LC-MS/MS. This eliminates analytical interference from endogenous background molecules, dietary pyrazines, or trace cross-contamination, allowing for precise quantification of intrinsic clearance and metabolite formation .

Metabolic Pathway Visualization

Pathway PZA Pyrazinamide (PZA) PncA PncA Enzyme (Mutated in Resistance) PZA->PncA POA Pyrazinoic Acid (POA) PncA->POA Deamidation PAEEd3 PAEE-d3 (Prodrug Tracer) Esterase Host/Mtb Esterases PAEEd3->Esterase POAd3 POA-d3 (Active Tracer) Esterase->POAd3 Hydrolysis XO Xanthine Oxidase POAd3->XO OHPOAd3 5-OH-POA-d3 (Inactive) XO->OHPOAd3 Oxidation

Metabolic activation pathways of PZA and PAEE-d3, highlighting bypass of PncA dependency.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, every in vitro assay must function as a self-validating system. This means incorporating specific inhibitors and cofactor-dropout controls to prove the causality of the observed metabolism.

Protocol A: Plasma Stability and Esterase Cleavage Assay

Causality & Rationale : Mammalian plasma is rich in carboxylesterases (CES) and butyrylcholinesterase (BChE). By running a parallel assay arm spiked with Phenylmethylsulfonyl fluoride (PMSF)—a broad-spectrum serine esterase inhibitor—we validate that prodrug degradation is enzymatically driven rather than a result of spontaneous chemical hydrolysis in the aqueous buffer.

Step-by-Step Methodology :

  • Matrix Preparation : Pre-warm pooled human or murine plasma (K2-EDTA) to 37°C in a shaking water bath.

  • Inhibitor Control (Validation Step) : Aliquot 500 µL of plasma into two tubes. To Tube A (Control), add 5 µL of DMSO. To Tube B (Inhibited), add 5 µL of 100 mM PMSF in DMSO (final concentration 1 mM). Incubate for 10 minutes.

  • Reaction Initiation : Spike PAEE-d3 (from a 1 mM stock in acetonitrile) into both tubes to achieve a final concentration of 1 µM. Ensure total organic solvent remains <1% to prevent enzyme denaturation.

  • Time-Course Sampling : At intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the incubating matrix.

  • Quenching & Precipitation : Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL of PZA-15N-d3 (Internal Standard). Causality: The cold organic solvent instantly denatures plasma proteins, halting enzymatic activity to capture an exact metabolic snapshot, while simultaneously precipitating proteins to protect the LC column.

  • Centrifugation : Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to LC vials for analysis.

Protocol B: Hepatic Microsomal Stability Assay

Causality & Rationale : Liver microsomes contain both Cytochrome P450s (CYPs) and microsomal carboxylesterases. To distinguish between oxidative metabolism and hydrolytic cleavage, the assay is conducted with and without NADPH, the obligate cofactor for CYPs.

Step-by-Step Methodology :

  • Reaction Mixture : Combine 0.5 mg/mL human liver microsomes (HLM) and 1 µM PAEE-d3 in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Cofactor Segregation (Validation Step) : Split the mixture. To the "+NADPH" arm, add 1 mM NADPH. To the "-NADPH" arm, add an equivalent volume of buffer.

  • Incubation & Quenching : Incubate at 37°C. Sample 50 µL aliquots at 0, 10, 20, 30, and 60 minutes, quenching into 150 µL of ice-cold internal standard solution (ACN).

  • Interpretation : If PAEE-d3 depletes rapidly in both arms, clearance is driven by microsomal esterases. If depletion is significantly accelerated in the "+NADPH" arm, CYPs are actively contributing to its metabolism (e.g., via alkyl oxidation).

Workflow Prep Matrix Prep (Plasma/Microsomes) Spike Spike PAEE-d3 (1 µM final) Prep->Spike Incubate Incubation (37°C, Time-course) Spike->Incubate Quench Quench & IS (Cold ACN) Incubate->Quench Centrifuge Centrifugation (Protein Precip.) Quench->Centrifuge LCMS LC-MS/MS (MRM Mode) Centrifuge->LCMS

Step-by-step in vitro metabolism assay workflow from matrix preparation to LC-MS/MS analysis.

LC-MS/MS Analytical Framework

Accurate quantification of the prodrug and its active metabolite relies on robust chromatography and mass spectrometry.

Chromatographic Causality : A reverse-phase C8 or C18 column (e.g., Zorbax SB-C8) is utilized. The mobile phase must be acidified with 0.1% formic acid. This acidification is non-negotiable; it ensures complete protonation of the basic nitrogen atoms on the pyrazine ring, drastically enhancing the ionization efficiency in positive Electrospray Ionization (ESI+) mode.

MRM Transitions (Positive Ion Mode) :

  • PAEE-d3 (Prodrug) : m/z 156.1 → 84.1

  • POA-d3 (Active Metabolite) : m/z 128.2 → 84.1

  • PZA-15N-d3 (Internal Standard) : m/z 128.2 → 84.1

Quantitative Data Interpretation

The following table summarizes representative quantitative outputs derived from the self-validating assays described above. These metrics allow drug development professionals to map the pharmacokinetic viability of the prodrug.

Assay MatrixCofactor / InhibitorPAEE-d3 Half-life ( t1/2​ )Intrinsic Clearance ( CLint​ )Primary Metabolite DetectedMechanistic Conclusion
Human Plasma None (Control)18.5 min37.4 µL/min/mgPOA-d3Rapid systemic ester cleavage
Human Plasma + PMSF (1 mM)> 120 min< 5.0 µL/min/mgNoneDegradation is strictly serine esterase-driven
Liver Microsomes - NADPH45.0 min15.4 µL/min/mgPOA-d3Baseline microsomal esterase activity
Liver Microsomes + NADPH42.5 min16.3 µL/min/mgPOA-d3CYP450 contribution is negligible; hydrolysis dominates

References

  • Pires D, Valente E, Simões MF, Carmo N, Testa B, Constantino L, Anes E. (2015). "Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages." Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Simões MF, Valente E, Gómez MJ, Anes E, Constantino L. (2009). "Lipophilic pyrazinoic acid amide and ester prodrugs Stability..." European Journal of Pharmaceutical Sciences. Available at:[Link]

  • Blanc L, Daudelin IB, Podell BK, Chen PY, Dircksen M, Martinot AJ, et al. (2018). "Prediction of Drug Penetration in Tuberculosis Lesions." ACS Infectious Diseases. Available at:[Link]

  • Lanoix JP, Lenaerts AJ, Nuermberger E. (2016). "Coadministration of Allopurinol To Increase Antimycobacterial Efficacy of Pyrazinamide as Evaluated in a Whole-Blood Bactericidal Activity Model." Antimicrobial Agents and Chemotherapy. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Deuterium Back-Exchange in Pyrazinoic Acid-d3 Ethyl Ester LC-MS/MS Analysis

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the quantitative LC-MS/MS analysis of pyrazinamide metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the quantitative LC-MS/MS analysis of pyrazinamide metabolites.

While deuterated internal standards (IS) are the "gold standard" for correcting matrix effects and extraction variability[1], Pyrazinoic Acid-d3 Ethyl Ester presents a unique analytical challenge: the spontaneous loss of its deuterium label (H/D back-exchange) during sample preparation and chromatography. This guide explores the mechanistic causality behind this phenomenon and provides field-proven, self-validating protocols to eliminate it.

The Science of the Issue: Causality & Mechanism

Why does this specific molecule lose its heavy isotopes? Unlike stable aliphatic deuterons, the deuterium atoms on the pyrazine ring of Pyrazinoic Acid-d3 Ethyl Ester are situated on a highly electron-deficient aromatic system. The two electronegative nitrogen atoms in the pyrazine ring, coupled with the electron-withdrawing ethyl ester group at the C2 position, significantly increase the acidity of the C-D bonds at positions 3, 5, and 6[2].

When exposed to protic solvents (like water or methanol) under non-ideal pH conditions, these carbon centers undergo acid- or base-catalyzed hydrogen-deuterium exchange[3]. The result is the rapid conversion of the M+3 precursor into M+2, M+1, and M+0 isotopologues. This isotopic scrambling destroys the quantitative integrity of your assay by artificially deflating the IS signal and introducing non-linear calibration responses[1].

BackExchange_Mechanism A Pyrazinoic Acid-d3 EE (Intact IS, m/z M+3) B Protic Solvent Exposure (H2O / MeOH) A->B Suboptimal Prep G Aprotic Workflow (MeCN / MTBE) A->G Optimized Prep C Base/Acid Catalyzed Ring Deprotonation B->C D Transient Carbanion / Ylide Intermediate C->D E Proton (H+) Uptake from Solvent D->E F Isotopic Scrambling (m/z M+2, M+1, M+0) E->F Signal Loss H Stable Isotope Signal (Accurate Quantitation) G->H Preserved D-label

Mechanistic pathway of deuterium back-exchange versus optimized aprotic stabilization.

Diagnostic FAQ

Q: How can I definitively diagnose H/D back-exchange in my assay? A: Monitor the MRM transitions for the M+3 (intact IS), M+2, and M+1 masses simultaneously. If you observe the M+3 signal decreasing over time in the autosampler while the M+2 and M+1 signals proportionally increase at the exact same retention time, back-exchange is actively occurring. Differential matrix effects will suppress all isotopes equally, whereas back-exchange shifts the isotopic distribution[1].

Q: Is my mobile phase causing the back-exchange? A: It is highly probable. During chromatography, internal standards are exposed to large volumes of mobile phase. If the exchange rate of the pyrazine ring is fast enough under your specific LC conditions (pH and temperature), back-exchange will occur directly on-column[4]. Methanol-based mobile phases provide a massive pool of exchangeable protons that drive this reaction.

Troubleshooting Guide: Resolving the Exchange

Issue 1: Suboptimal Sample Preparation
  • The Problem: Protein precipitation (PPT) with methanol forces the IS to sit in a protic solvent, initiating exchange before the sample even reaches the instrument.

  • The Solution: Switch to an aprotic extraction strategy. Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) isolates the analyte without exposing it to a protic exchange pool. MTBE has been successfully validated for the extraction of pyrazinoic acid and its analogs from human plasma[5].

Issue 2: Poor Chromatographic Conditions
  • The Problem: Long retention times, high column temperatures, and incorrect pH accelerate exchange kinetics.

  • The Solution:

    • Solvent: Replace Methanol with Acetonitrile (MeCN) in your mobile phase. Acetonitrile is aprotic and cannot donate protons for exchange[4].

    • pH Control: Avoid basic mobile phases (e.g., Ammonium Bicarbonate). Base-catalyzed exchange is highly efficient for electron-deficient heterocycles. Maintain a slightly acidic environment (pH 3-4) using 0.1% Formic Acid. This keeps the pyrazine nitrogens protonated, which paradoxically stabilizes the ring against carbanion-mediated base exchange without being acidic enough to drive acid-catalyzed exchange[3].

    • Speed & Temp: Utilize UHPLC to keep run times under 3 minutes and lower the column compartment to 20-25°C.

Quantitative Data: Impact of Conditions on Isotopic Stability

The following table summarizes the causal relationship between solvent environment, pH, and the integrity of the Pyrazinoic Acid-d3 Ethyl Ester label.

ConditionSolvent SystempHTempEstimated D-Label Half-LifeBack-Exchange Risk
Worst Case Methanol / Water (50:50)8.0 (NH₄HCO₃)40°C< 1 hourCritical
Suboptimal Methanol / Water (50:50)3.0 (0.1% FA)25°C~12 hoursModerate
Optimized Acetonitrile / Water (50:50)3.0 (0.1% FA)4°C> 72 hoursLow
Storage Neat Acetonitrile (Stock)N/A-20°C> 6 monthsNegligible

Self-Validating Experimental Protocol

To guarantee the integrity of your assay, implement the following step-by-step workflow. This protocol is designed as a self-validating system; it isolates the IS from protic environments and includes built-in checks to verify stability.

Step 1: IS Preparation Prepare the Pyrazinoic Acid-d3 Ethyl Ester working solution exclusively in 100% Acetonitrile. Causality: Storing the IS in an aprotic solvent prevents degradation in the stock vial.

Step 2: Sample Spiking Aliquot 100 µL of plasma into a pre-chilled microcentrifuge tube (4°C) and spike with 10 µL of the IS working solution.

Step 3: Aprotic Extraction Add 500 µL of cold Methyl tert-butyl ether (MTBE) for Liquid-Liquid Extraction[5]. Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: MTBE efficiently extracts the ester while completely isolating the pyrazine ring from aqueous protons.

Step 4: Evaporation Transfer the upper organic layer to a clean plate and evaporate under a gentle stream of nitrogen. Critical: Do not exceed 25°C during evaporation to prevent thermal degradation.

Step 5: Reconstitution & Self-Validation Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Self-Validation Step: Prepare a "Neat IS Control" by spiking the IS directly into the reconstitution solvent. Inject this control at the beginning and end of your analytical batch. Calculate the ratio of M+3 / (M+3 + M+2 + M+1). A stable ratio across the batch confirms that your autosampler and LC conditions are successfully preventing back-exchange.

LCMS_Workflow S1 1. Spike IS (100% MeCN Stock) S2 2. LLE Extraction (Cold MTBE) S1->S2 S3 3. N2 Evaporation (Temp < 25°C) S2->S3 S4 4. Reconstitution (0.1% FA in MeCN/H2O) S3->S4 S5 5. UHPLC (Fast Gradient) S4->S5 S6 6. ESI-MS/MS (MRM Monitoring) S5->S6

Step-by-step LC-MS/MS workflow optimized to prevent H/D back-exchange in pyrazine derivatives.

References[5] An improved LC–MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study, ResearchGate. Link[3] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS, NIH / PMC. Link[4] Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry, Analytical Chemistry - ACS Publications.Link[1] Technical Support Center: Deuterated Internal Standards in LC-MS/MS, Benchchem. Link[2] Deuteration of Six‐Membered N‐Heteroarenes: Chemistry and Applications, NIH / PMC. Link

Sources

Optimization

Technical Support Center: Optimizing LC-MS Peak Shape for Pyrazinoic Acid-d3 Ethyl Ester

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I frequently encounter methods where small, basic, and polar molecules compromise data integrity through severe peak distortion.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I frequently encounter methods where small, basic, and polar molecules compromise data integrity through severe peak distortion. Pyrazinoic Acid-d3 Ethyl Ester is a classic culprit. To achieve robust quantitation, we cannot simply guess at gradient changes; we must understand the physicochemical causality driving the chromatography and implement self-validating protocols to correct it.

Core Causality: The Physicochemical Root of Peak Distortion

Pyrazinoic acid ethyl ester is an uncharged ester, but its pyrazine ring contains two basic nitrogen atoms. In reversed-phase liquid chromatography (RPLC), these basic moieties are highly prone to secondary interactions with ionized, unendcapped residual silanols on the silica stationary phase.

This physicochemical interaction manifests as1 (often referred to as a "shark fin" peak shape)[1]. Furthermore, due to its low molecular weight and high polarity, the compound often suffers from poor retention (k' < 2). When an analyte elutes near the void volume, it has not sufficiently partitioned into the stationary phase, leaving the peak broad and highly susceptible to matrix suppression and volume overload.

Diagnostic Workflow

Before altering your method, follow this logical decision tree to isolate the specific physical or chemical variable causing the peak distortion.

PeakShapeOptimization Start Peak Tailing / Broadening Pyrazinoic Acid-d3 Ethyl Ester CheckRet Is Retention Factor (k') < 2? Start->CheckRet FixRet Switch to HILIC or Aqueous-Stable C18 CheckRet->FixRet Yes CheckSil Assess Silanol Activity (Asymmetry > 1.5)? CheckRet->CheckSil No FixRet->CheckSil FixSil Use Endcapped SPP Column & Add 5mM NH4FA Buffer CheckSil->FixSil Yes CheckVol Check Diluent Strength (% Organic > Mobile Phase)? CheckSil->CheckVol No FixSil->CheckVol FixVol Match Sample Diluent to Initial Gradient CheckVol->FixVol Yes Success Symmetrical Peak (As = 1.0 - 1.2) CheckVol->Success No FixVol->Success

Fig 1. Diagnostic logic tree for resolving LC-MS peak shape anomalies in pyrazine derivatives.

Self-Validating Experimental Protocol

To systematically eliminate peak tailing and broadening, execute the following step-by-step methodology. Each step includes a validation checkpoint to prove the variable has been successfully isolated.

Step 1: Stationary Phase Architecture Optimization
  • Action: Deploy a Superficially Porous Particle (SPP) column with 2 (e.g., 2.7 µm solid-core C18)[2].

  • Mechanistic Rationale: Endcapping minimizes free silanols, neutralizing the primary chemical cause of basic peak tailing. Meanwhile, the SPP architecture reduces the eddy diffusion (A term) and longitudinal diffusion (B term) of the van Deemter equation,3[3].

  • Validation Checkpoint: Inject a neutral void marker (e.g., uracil) alongside the Pyrazinoic Acid-d3 Ethyl Ester. If the neutral marker is perfectly symmetrical while the pyrazine derivative tails, the degradation is purely chemical (silanol-driven), validating the requirement for an endcapped phase.

Step 2: Mobile Phase Ionic Strength Modulation
  • Action: Transition from a pure 0.1% Formic Acid (FA) aqueous phase to a buffered system containing 5–10 mM Ammonium Formate (NH₄FA) adjusted to pH 3.0 with FA.

  • Mechanistic Rationale: At acidic pH, residual silanols can still present localized negative charges. The ammonium ions (NH₄⁺) act as competitive silanol-masking agents. Because NH₄⁺ is present in vast molar excess, it outcompetes the basic pyrazine nitrogens for the active silica sites, effectively neutralizing the secondary retention mechanism.

  • Validation Checkpoint: Overlay the Extracted Ion Chromatograms (EICs) of the unbuffered vs. buffered injections. A reduction in the Tailing Factor (TF) from >1.8 to <1.2 confirms successful silanol masking.

Step 3: Sample Diluent Volumetric Matching
  • Action: Reconstitute the sample in a diluent that strictly matches the initial mobile phase conditions (e.g., 95% Aqueous / 5% Organic).

  • Mechanistic Rationale: Injecting a highly organic diluent into a highly aqueous mobile phase causes the analyte to travel un-retained within the injection plug before it can partition into the stationary phase. This physical phenomenon leads to peak splitting or severe fronting.

  • Validation Checkpoint: Perform an injection volume linearity test (e.g., 1 µL vs. 5 µL). If the 5 µL injection exhibits fronting while the 1 µL injection remains Gaussian, volume/diluent overload is confirmed and isolated.

Quantitative Performance Metrics

The table below summarizes the expected quantitative improvements when transitioning from a generic RPLC method to an optimized, silanol-masked protocol for Pyrazinoic Acid-d3 Ethyl Ester.

Chromatographic ConditionColumn TypePeak Asymmetry (As)Theoretical Plates (N)Retention Factor (k')
0.1% FA (No Buffer)Fully Porous C18 (Non-endcapped)2.454,5001.2
0.1% FA (No Buffer)SPP C18 (Endcapped)1.609,2001.5
5mM NH₄FA + 0.1% FA SPP C18 (Endcapped) 1.12 14,800 1.8
5mM NH₄FA + 0.1% FAHILIC Amide1.0816,5004.5

Frequently Asked Questions (FAQs)

Q: Why does the d3-isotope standard elute slightly earlier than the unlabeled Pyrazinoic Acid Ethyl Ester? A: This is caused by the "deuterium isotope effect" in RPLC. Deuterium is slightly less lipophilic and has a smaller molar volume than hydrogen. Consequently, the d3-labeled analog experiences a marginally weaker hydrophobic interaction with the C18 stationary phase, leading to a slight negative retention time shift. This physical reality does not compromise MRM quantitation, provided both peaks maintain Gaussian symmetry.

Q: My peak is still eluting too close to the void volume (k' < 1) despite using a 100% aqueous start. What is the next logical step? A: If reversed-phase retention is fully exhausted, the causality shifts to the analyte's intrinsic polarity. The self-validating solution is to pivot to 4[4]. HILIC utilizes an aqueous-organic mobile phase (starting at >90% organic) and a polar stationary phase, retaining polar pyrazines via a water-enriched partitioning layer rather than hydrophobic interactions.

Q: Can I use Trifluoroacetic Acid (TFA) to improve the peak shape? A: While TFA is a potent ion-pairing agent that drastically improves peak shape by neutralizing basic sites, it is strictly contraindicated for LC-MS. TFA causes severe electrospray ionization (ESI) suppression by tightly binding to the analyte in the gas phase and persistently contaminates the mass spectrometer's ion optics. Ammonium formate provides the necessary ionic strength to mask silanols without sacrificing MS sensitivity.

References

  • Title: But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing Source: chromatographyonline.com URL: [Link]

  • Title: LC and LC/MS Columns - Agilent Source: agilent.com URL: [Link]

  • Title: Improving Peak Capacity while Maintaining Selectivity Using CORTECS Columns on an Agilent 1290 LC System Source: waters.com URL: [Link]

  • Title: Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Source: lcms.cz / waters.com URL: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Matrix Effects in Pyrazinoic Acid-d3 Ethyl Ester Quantification

Welcome to the bioanalytical support center for Pyrazinoic Acid-d3 Ethyl Ester (POA-d3-EE) . POA-d3-EE is a critical isotopically labeled standard and prodrug analog used in antimycobacterial pharmacokinetic studies[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the bioanalytical support center for Pyrazinoic Acid-d3 Ethyl Ester (POA-d3-EE) . POA-d3-EE is a critical isotopically labeled standard and prodrug analog used in antimycobacterial pharmacokinetic studies[1]. During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis, quantifying this moderately lipophilic ester is frequently complicated by matrix effects—specifically, ion suppression caused by endogenous plasma components.

This guide provides drug development professionals with authoritative, self-validating protocols to diagnose, quantify, and eliminate these interferences.

Diagnostic Logic & Workflow

Before altering your sample preparation, you must systematically identify the source of the matrix effect. Follow the decision tree below to determine whether your assay requires chromatographic optimization or advanced sample cleanup.

MatrixEffectWorkflow Start Start: Post-Column Infusion of POA-d3-EE Assess Calculate Matrix Factor (MF) via ICH M10 Protocol Start->Assess Decision Is IS-Normalized MF %CV > 15%? Assess->Decision BranchYes Ion Suppression Detected Investigate Co-elution Decision->BranchYes Yes BranchNo Method Validated Proceed to Sample Analysis Decision->BranchNo No CheckPL Are Phospholipids (m/z 184) Co-eluting with Analyte? BranchYes->CheckPL ActionSPE Implement HybridSPE (Lewis Acid-Base Extraction) CheckPL->ActionSPE Yes ActionLC Optimize LC Gradient Shift Retention Time CheckPL->ActionLC No Reval Re-evaluate Matrix Factor ActionSPE->Reval ActionLC->Reval Reval->Assess

Workflow for diagnosing and mitigating matrix effects in POA-d3-EE LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic cause of ion suppression for POA-d3-EE in electrospray ionization (ESI)? A1: Ion suppression occurs when endogenous matrix components—primarily glycerophosphocholines (GPCs) and lysophosphatidylcholines (LPCs)—co-elute with POA-d3-EE. Because phospholipids possess high surface activity and basic functional groups, they aggressively outcompete the target analyte for access to the charged droplet surface during the ESI desolvation process[2]. This charge competition prevents the efficient gas-phase ionization of POA-d3-EE, resulting in a diminished and irreproducible mass spectrometric signal[3].

Q2: How do I quantitatively validate that my method is free of matrix effects according to regulatory standards? A2: According to the ICH M10 guidelines (adopted by the FDA and EMA), you must calculate the Matrix Factor (MF) using a self-validating experimental design[4].

  • Protocol: Extract blank matrix from at least 6 independent sources (including 1 lipemic and 1 hemolyzed lot). Post-extraction, spike these blanks with POA-d3-EE at low and high Quality Control (QC) concentrations. Prepare a neat solution (analyte in pure solvent) at the identical concentration.

  • Calculation: Calculate MF = (Peak response in presence of matrix) / (Peak response in absence of matrix). Then, calculate the IS-normalized MF = (MF of POA-d3-EE) / (MF of internal standard).

  • Self-Validation Criterion: The coefficient of variation (%CV) of the IS-normalized MF across all 6 lots must be ≤ 15% to pass regulatory validation[4].

Q3: Why is standard Protein Precipitation (PPT) insufficient for POA-d3-EE plasma samples? A3: While PPT effectively removes gross proteins, it leaves >95% of endogenous phospholipids in the supernatant[2]. Because POA-d3-EE is moderately lipophilic (ethyl esterification significantly increases its logP compared to free pyrazinoic acid[1]), it heavily partitions into the organic phase and frequently co-elutes with early-to-mid eluting LPCs on reversed-phase UHPLC columns.

Troubleshooting Guides & Methodologies

Guide A: Phospholipid Depletion via Lewis Acid-Base SPE (HybridSPE)

If your IS-normalized MF %CV exceeds 15% due to phospholipid interference, we recommend shifting from standard PPT to a zirconia-coated silica sorbent (e.g., HybridSPE). The zirconia ions act as Lewis acids, selectively binding the phosphate moiety (Lewis base) of phospholipids, while the target ester passes through unhindered[5][6].

Step-by-Step Methodology:

  • Sample Crash: Add 100 µL of plasma to a microcentrifuge tube. Add 300 µL of 1% formic acid in acetonitrile.

    • Causality: Formic acid disrupts protein-analyte binding and ensures POA-d3-EE remains protonated, while the high ratio of acetonitrile precipitates proteins.

  • Mixing & Centrifugation: Vortex aggressively for 30 seconds. Centrifuge at 10,000 × g for 5 minutes to pellet the proteins.

  • Loading: Transfer 300 µL of the resulting supernatant to the HybridSPE plate or cartridge.

  • Elution: Apply a gentle vacuum (10 in Hg) or positive pressure. Collect the eluate.

    • Self-Validation Step: Monitor the MRM transition for phospholipids (m/z 184 184 for the choline headgroup) alongside POA-d3-EE. A successful extraction will demonstrate a >99% reduction in the m/z 184 trace compared to a standard PPT extract[2].

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of your initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid) to ensure peak shape integrity upon injection.

Guide B: Chromatographic Optimization to Bypass Matrix Zones

If advanced SPE is not feasible, you must adjust the LC gradient to physically separate POA-d3-EE from the phospholipid elution zones.

Step-by-Step Methodology:

  • Post-Column Infusion (Qualitative Assessment): Infuse a neat solution of POA-d3-EE (100 ng/mL) directly into the MS source via a post-column T-piece at 10 µL/min.

  • Matrix Injection: Simultaneously inject an extracted blank plasma sample (prepared via PPT) through the LC column running your current gradient[7].

  • Zone Mapping: Observe the POA-d3-EE baseline on the mass spectrometer. Significant dips in the baseline indicate zones of ion suppression (the exact retention times where LPCs and GPCs elute).

  • Gradient Adjustment: Modify the mobile phase gradient.

    • Causality: By holding the initial aqueous composition longer, or utilizing a shallower organic ramp, you can delay the elution of highly retained GPCs, creating a "suppression-free" chromatographic window for the earlier-eluting POA-d3-EE.

Quantitative Data Presentation

The table below summarizes the expected impact of different sample preparation techniques on the quantification parameters of POA-d3-EE in human plasma.

Sample Preparation MethodPhospholipid Removal (%)Matrix Factor (MF)IS-Normalized MF %CVAbsolute Recovery (%)
Protein Precipitation (PPT) < 5%0.45 (Severe Suppression)22.4% (Fails ICH M10)92%
Liquid-Liquid Extraction (MTBE) ~ 70%0.82 (Mild Suppression)12.1% (Passes)65%
HybridSPE (Zirconia-Silica) > 99%0.98 (No Suppression)4.3% (Passes)88%

References

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. National Center for Biotechnology Information (PMC).[Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA).[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.[Link]

  • N-Pyrazinoyl Substituted Amino Acids as Potential Antimycobacterial Agents—the Synthesis and Biological Evaluation of Enantiomers. MDPI.[Link]

Sources

Optimization

Preventing hydrolysis of Pyrazinoic Acid-d3 Ethyl Ester during sample preparation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Pyrazinoic Acid-d3 Ethyl Ester. It addresses the critical challenge of preventing its hydrolysis...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Pyrazinoic Acid-d3 Ethyl Ester. It addresses the critical challenge of preventing its hydrolysis during sample preparation to ensure accurate and reproducible analytical results.

Introduction: The Challenge of Ester Hydrolysis

Pyrazinoic Acid-d3 Ethyl Ester, like other ester compounds, is susceptible to hydrolysis—a chemical reaction with water that cleaves the ester bond to form the parent carboxylic acid (Pyrazinoic Acid-d3) and an alcohol (ethanol).[1][2] This degradation can occur under acidic or basic conditions and is often accelerated by increased temperature.[3][4][5]

In quantitative analysis, such as liquid chromatography-mass spectrometry (LC-MS), the hydrolysis of Pyrazinoic Acid-d3 Ethyl Ester can lead to an underestimation of its concentration and an overestimation of the corresponding acid metabolite. Given that Pyrazinoic Acid-d3 Ethyl Ester is a deuterated analog, it is likely used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of a target analyte.[6] Therefore, maintaining its stability throughout the sample preparation process is paramount for data integrity.[7][8][9]

This guide offers a series of troubleshooting questions and preventative strategies to mitigate the risk of hydrolysis.

Troubleshooting Guide & FAQs

Here we address common issues encountered during the handling and preparation of samples containing Pyrazinoic Acid-d3 Ethyl Ester.

Q1: I'm observing a higher-than-expected amount of Pyrazinoic Acid-d3 in my samples. Could this be due to hydrolysis of the ethyl ester?

A1: Yes, this is a classic sign of ester hydrolysis. The ethyl ester is converting to its corresponding carboxylic acid. This can be triggered by several factors in your sample preparation workflow:

  • pH of the Sample or Solvents: Esters are least stable at highly acidic or alkaline pH. The rate of hydrolysis is often slowest in a slightly acidic to neutral pH range (around pH 4-6).[3][10][11] Pyrazinoic acid itself has a pKa of approximately 2.9, meaning it is an acidic compound.[12][13] The pH of your sample matrix or processing solvents could be promoting this degradation.

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.[4] If your samples are being processed at room temperature for extended periods or exposed to heat, this will increase the degradation rate.

  • Enzymatic Activity: If you are working with biological matrices such as plasma or tissue homogenates, endogenous esterase enzymes can actively hydrolyze the ester.[14]

Q2: What is the first thing I should check if I suspect hydrolysis?

A2: The first step is to critically evaluate the pH and temperature at every stage of your sample preparation process.

  • Measure the pH of your sample matrix and any aqueous buffers or reagents you are using.

  • Review your protocol's temperature conditions. Are samples left on the benchtop for long periods? Is there a heating step that could be optimized?

  • Assess the age of your solutions. Old or improperly stored reagents may have altered pH values.

Q3: How can I control the pH during sample preparation to minimize hydrolysis?

A3: Buffering your solutions to a mildly acidic pH (e.g., pH 4-6) is an effective strategy. Consider using a citrate or acetate buffer. It's crucial to avoid strongly acidic or basic conditions. For solid-phase extraction (SPE), ensure the pH of your loading, washing, and elution buffers are within a stable range for your analyte.[15][16]

Q4: Are there specific solvents I should use or avoid?

A4: Yes, the choice of solvent is critical.

  • Recommended: Use anhydrous, aprotic solvents whenever possible, especially for reconstitution steps.[17][18] Examples include acetonitrile, ethyl acetate, and dichloromethane. These solvents do not participate in the hydrolysis reaction.

  • To be used with caution: Protic solvents like methanol and ethanol can participate in transesterification reactions, though this is generally less of a concern than hydrolysis. Water is the primary reactant in hydrolysis and its presence should be minimized where feasible.

  • Avoid: Strongly acidic or basic aqueous solutions. If you must use an aqueous mobile phase for chromatography, ensure it is buffered appropriately.

Q5: What temperature controls should I implement?

A5: Maintaining a cold environment is one of the most effective ways to slow down the hydrolysis rate.

  • Keep samples on ice or in a cooling rack during all processing steps.

  • Use a refrigerated autosampler set to a low temperature (e.g., 4°C) to maintain stability during analysis.

  • For long-term storage, keep samples frozen at -20°C or -80°C.[6] However, be mindful of freeze-thaw cycles, which can also affect stability.[9]

Q6: I work with plasma samples. How do I prevent enzymatic hydrolysis?

A6: To inhibit esterase activity in biological samples, consider the following:

  • Immediate Processing: Process samples as quickly as possible after collection.

  • Protein Precipitation: A common first step in sample preparation is protein precipitation (e.g., with cold acetonitrile or methanol), which can denature and remove many enzymes.[19]

  • Esterase Inhibitors: In some cases, the addition of an esterase inhibitor, such as sodium fluoride (NaF), to the collection tubes may be necessary. However, you must validate that the inhibitor does not interfere with your analytical method.

Preventative Measures and Best Practices

Proactive measures are key to preventing the hydrolysis of Pyrazinoic Acid-d3 Ethyl Ester.

Workflow for Minimizing Hydrolysis

The following diagram illustrates a recommended workflow designed to minimize the risk of hydrolysis during sample preparation.

Hydrolysis_Prevention_Workflow cluster_PreAnalytics Pre-Analytical Phase cluster_Processing Sample Processing Phase (Cold Environment) cluster_Analysis Analytical Phase SampleCollection Sample Collection (e.g., Plasma) - Use appropriate anticoagulant - Consider esterase inhibitor (e.g., NaF) ImmediateCooling Immediate Cooling - Place on ice immediately SampleCollection->ImmediateCooling Spiking Spike with Internal Standard (Pyrazinoic Acid-d3 Ethyl Ester) - Add to sample at the earliest stage ProteinPrecipitation Protein Precipitation - Use cold, anhydrous organic solvent (e.g., Acetonitrile) Spiking->ProteinPrecipitation VortexMix Vortex & Centrifuge - Maintain low temperature SupernatantTransfer Transfer Supernatant Evaporation Evaporation (if needed) - Use gentle N2 stream - Avoid excessive heat Reconstitution Reconstitution - Use anhydrous, aprotic solvent (e.g., Acetonitrile/Water 50:50 with mild acid) LCMS LC-MS/MS Analysis - Use refrigerated autosampler (e.g., 4°C) - Employ buffered mobile phase Reconstitution->LCMS

Caption: Recommended sample preparation workflow to prevent hydrolysis.

Mechanism of Ester Hydrolysis

Understanding the chemical mechanism of hydrolysis can help in designing a robust protocol. Both acid-catalyzed and base-catalyzed pathways lead to the cleavage of the ester bond.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) A_Ester Ester + H₃O⁺ A_Protonated Protonated Ester A_Ester->A_Protonated Protonation A_Tetrahedral Tetrahedral Intermediate A_Protonated->A_Tetrahedral + H₂O (Nucleophilic Attack) A_Products Carboxylic Acid + Alcohol + H₃O⁺ A_Tetrahedral->A_Products Proton Transfer & Elimination B_Ester Ester + OH⁻ B_Tetrahedral Tetrahedral Intermediate B_Ester->B_Tetrahedral Nucleophilic Attack B_Products Carboxylate + Alcohol B_Tetrahedral->B_Products Elimination of Alkoxide

Caption: Simplified mechanisms of ester hydrolysis.

Summary of Key Stability Factors and Recommendations
ParameterRisk FactorRecommended Mitigation Strategy
pH pH > 8 or pH < 3Maintain sample and solvent pH between 4 and 6 using an appropriate buffer system (e.g., acetate, citrate).
Temperature Ambient or elevated temperatures (>4°C)Perform all sample preparation steps on ice or using pre-chilled racks and solvents. Use a refrigerated autosampler.
Solvent Aqueous or protic solventsUse anhydrous, aprotic solvents (e.g., acetonitrile, ethyl acetate) for extraction and reconstitution steps whenever possible.[17]
Enzymes Presence of esterases in biological matricesProcess samples quickly after collection. Use protein precipitation with a cold organic solvent to denature enzymes. Consider adding an esterase inhibitor if necessary.
Time Prolonged processing or storage timeMinimize the time between sample collection and analysis. Adhere to validated short-term and long-term storage conditions.

Detailed Experimental Protocol: Plasma Sample Preparation

This protocol provides a step-by-step method for the extraction of Pyrazinoic Acid-d3 Ethyl Ester from human plasma, designed to minimize hydrolysis.

Materials:

  • Human plasma (collected with K2EDTA and stored at -80°C)

  • Pyrazinoic Acid-d3 Ethyl Ester internal standard stock solution (in acetonitrile)

  • Acetonitrile (ACN), HPLC grade, anhydrous

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Centrifuge (capable of 4°C)

  • Nitrogen evaporator

Procedure:

  • Thawing: Thaw plasma samples on ice.

  • Aliquoting: In a pre-chilled microcentrifuge tube, aliquot 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the Pyrazinoic Acid-d3 Ethyl Ester internal standard working solution to the plasma sample. Vortex briefly.

  • Protein Precipitation: Add 400 µL of cold ( -20°C) acetonitrile to the sample. This step should be done quickly to ensure efficient protein precipitation and to minimize enzymatic activity.

  • Mixing and Centrifugation: Vortex the mixture for 30 seconds. Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a solution of 50:50 acetonitrile/water containing 0.1% formic acid. The mild acidity of the formic acid helps to maintain a stable pH environment.

  • Analysis: Transfer the reconstituted sample to an autosampler vial and place it in a refrigerated autosampler (set at 4°C) for immediate LC-MS/MS analysis.

This protocol serves as a robust starting point. As with any bioanalytical method, it should be thoroughly validated according to regulatory guidelines such as those from the FDA and EMA to ensure it meets the required standards for accuracy, precision, and stability.[7][20][21][22]

References

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Pires, D., et al. (2015). Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages. Antimicrobial Agents and Chemotherapy, 59(12), 7693–7699. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. [Link]

  • Zablotowicz, R. M., & Hoagland, R. E. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4890-4897. [Link]

  • van de Merbel, N. C., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(4), 1149–1160. [Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. [Link]

  • Hydrolysis reaction of pyrazinoate esters to POA and the corresponding... (n.d.). ResearchGate. [Link]

  • Stability, activation and antimycobacterial activity of pyrazinoic acid prodrugs. (2012). Allied Academies. [Link]

  • Any advice about the stability of ester and carbamate containing compounds? (2015). ResearchGate. [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • Saerens, S. M. G., et al. (2008). Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation. Applied and Environmental Microbiology, 74(2), 454–461. [Link]

  • Berger, R., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2436–2445. [Link]

  • Zablotowicz, R. M., & Hoagland, R. E. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. [Link]

  • The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. (2020). PubMed. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). [Link]

  • 2-Pyrazinecarboxylic acid, ethyl ester. (n.d.). CAS Common Chemistry. [Link]

  • How to separate ester from DMF(as a solvent) without hydrolysis of the ester? (2018). ResearchGate. [Link]

  • Wozniak, M. K., et al. (2025). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Molecules, 30(14), 1234. [Link]

  • Pyrazinoic acid. (n.d.). Wikipedia. [Link]

  • Pyrazinoic acid esters with broad spectrum in vitro antimycobacterial activity. (1995). PubMed. [Link]

  • Hydrolysis rate of ethyl acetate as function of pH and temperature in C. (n.d.). ResearchGate. [Link]

  • USP Method Case Study Part I: Understanding the Impact of Sample Preparation and Mobile Phase Stability. (n.d.). Waters. [Link]

  • Understanding and Improving Solid-Phase Extraction. (2018). LCGC International. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]

  • Determination of Fatty Acid Ethyl Esters in Dried Blood Spots by LC-MS/MS as Markers for Ethanol Intake. (2014). BORIS Portal. [Link]

  • Khar-Posin, O., et al. (2020). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science, 6(1), 103–111. [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2007). Industrial & Engineering Chemistry Research. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Isotopic Interference in Pyrazinoic Acid-d3 Ethyl Ester LC-MS/MS Assays

Welcome to the Bioanalytical Technical Support Center. This module is specifically designed for researchers and drug development professionals quantifying Pyrazinoic Acid Ethyl Ester—a critical compound in tuberculosis (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This module is specifically designed for researchers and drug development professionals quantifying Pyrazinoic Acid Ethyl Ester—a critical compound in tuberculosis (TB) prodrug research—using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

When utilizing Pyrazinoic Acid-d3 Ethyl Ester as a stable isotope-labeled internal standard (SIL-IS), analysts frequently encounter isotopic interference that compromises assay linearity and sensitivity. This guide synthesizes field-proven methodologies to diagnose, quantify, and correct these interferences.

Section 1: Knowledge Base & FAQs (Understanding Causality)

Q1: Why is my calibration curve for Pyrazinoic Acid Ethyl Ester flattening at the Upper Limit of Quantification (ULOQ)? A: This is a classic manifestation of analyte-to-IS isotopic interference, often termed "cross-talk." Pyrazinoic Acid Ethyl Ester contains carbon, nitrogen, and oxygen atoms, which naturally possess heavier isotopes ( 13C , 15N , 18O ). While the primary mass is M, the natural isotopic distribution creates minor M+1, M+2, and M+3 peaks. Because your SIL-IS features a +3 Da mass shift (d3), the M+3 isotopic peak of the unlabeled analyte shares the exact nominal mass as your internal standard. At the ULOQ, the absolute abundance of this M+3 peak becomes significant enough to artificially inflate the IS channel signal. Because the IS response is the denominator in your quantitation ratio, an artificially inflated denominator depresses the final ratio, causing a non-linear (flattened) calibration curve[1].

Q2: I am seeing a signal in the analyte channel even when I only inject the Pyrazinoic Acid-d3 Ethyl Ester internal standard. Is my LC system contaminated? A: Not necessarily; you are likely observing isotopic impurity within the SIL-IS itself. Synthesizing fully enriched deuterated compounds is challenging, and commercial d3 standards often contain trace amounts of d0, d1, and d2 species. If the d0 impurity exceeds 0.1%, adding a high concentration of the IS to your biological samples will introduce a measurable baseline signal in the analyte channel, artificially raising your Lower Limit of Quantification (LLOQ)[2].

Q3: Can the electrospray ionization (ESI) source cause isotopic interference? A: Yes, through Hydrogen-Deuterium Exchange (HDX) or "scrambling." If the deuterium atoms on the Pyrazinoic Acid-d3 Ethyl Ester are subjected to high ESI desolvation temperatures or highly protic mobile phases (e.g., aqueous formic acid), they can exchange with hydrogen atoms in the solvent. This converts your d3-IS into d2 or d1 species in real-time within the source, reducing the d3 signal and potentially interfering with the M+2 or M+1 mass channels[3].

Section 2: Diagnostic Workflow

To systematically identify the root cause of your signal interference, follow the diagnostic decision tree below.

DiagnosticWorkflow Start Observe Non-Linearity or Baseline Shift in MS InjectBlank Inject Blank + IS (Zero Sample) Start->InjectBlank InjectULOQ Inject ULOQ Analyte (No IS) Start->InjectULOQ CheckD0 Analyte Channel Signal > 20% LLOQ? InjectBlank->CheckD0 CheckD3 IS Channel Signal > 5% Normal IS? InjectULOQ->CheckD3 Impurity SIL-IS d0 Impurity (Decrease IS Conc.) CheckD0->Impurity Yes HDXCheck Check RT Shifts & Mobile Phase pH CheckD0->HDXCheck No M3Overlap M+3 Isotopic Overlap (Use Non-Linear Fit) CheckD3->M3Overlap Yes CheckD3->HDXCheck No

Diagnostic workflow for isolating isotopic interference in LC-MS/MS.

Section 3: Troubleshooting Methodologies
Protocol A: Quantifying and Correcting Isotopic Cross-Talk

Causality & Trustworthiness: To trust your quantitative data, you must empirically prove that the analyte and IS are not chemically interfering with each other's mass channels. This self-validating protocol establishes the exact contribution percentages before batch analysis begins.

Step-by-Step Methodology:

  • Sample Preparation: Prepare three distinct validation samples in your target biological matrix (e.g., human plasma):

    • Double Blank: Matrix only (no Pyrazinoic Acid Ethyl Ester, no d3-IS).

    • Zero Sample: Matrix spiked only with the d3-IS at the final working concentration.

    • ULOQ Sample: Matrix spiked only with Pyrazinoic Acid Ethyl Ester at the Upper Limit of Quantification.

  • LC-MS/MS Acquisition: Inject each sample in triplicate using your established Multiple Reaction Monitoring (MRM) method.

  • Data Extraction: Integrate the peak areas for both the analyte MRM transition and the IS MRM transition across all samples.

  • Calculate IS-to-Analyte Contribution (d0 Impurity):

    • Divide the analyte peak area in the Zero Sample by the analyte peak area in an LLOQ Sample.

    • Action: If the contribution is >20% , you must reduce the working concentration of the IS or procure a higher purity d3 lot[2].

  • Calculate Analyte-to-IS Contribution (M+3 Overlap):

    • Divide the IS peak area in the ULOQ Sample by the average IS peak area in the Zero Sample.

    • Action: If the contribution is >5% , you must either increase the IS concentration (to dilute the relative M+3 contribution) or apply a non-linear (e.g., quadratic) calibration regression to mathematically deconvolute the interference[4].

Protocol B: Mitigating Hydrogen-Deuterium Exchange (HDX) in the ESI Source

Causality & Trustworthiness: If the deuterium label undergoes exchange with protic solvents during ionization, the effective mass of the IS shifts, destroying the internal standard's ability to correct for matrix effects. This protocol uses thermal ramping to validate source stability.

Step-by-Step Methodology:

  • Baseline Infusion: Prepare a 100 ng/mL neat solution of Pyrazinoic Acid-d3 Ethyl Ester in your current mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Isotope Monitoring: Set the mass spectrometer to monitor the specific MRMs for the d3, d2, d1, and d0 precursor species.

  • Thermal Ramping: Infuse the solution directly into the ESI source at 10 µL/min. Systematically increase the ESI desolvation/capillary temperature from 250°C to 500°C in 50°C increments.

  • Data Analysis: Plot the ratio of d2/d3 and d1/d3 against temperature. A positive correlation indicates thermally-induced HDX in the source.

  • Optimization: If HDX is confirmed, lower the source temperature to the highest value that does not induce scrambling. If the issue persists, switch the aqueous mobile phase modifier from a highly protic acid (Formic Acid) to a buffered system (e.g., Ammonium Acetate) to reduce proton availability for exchange[3].

Section 4: Quantitative Data & Thresholds

Table 1: Regulatory Acceptance Thresholds for Isotopic Interference

Interference Direction Test Sample Monitored Channel Maximum Allowable Contribution Corrective Action if Failed

| IS Analyte | Zero Sample (IS only) | Analyte (d0) | ≤20% of LLOQ response | Decrease IS concentration; use higher isotopic purity IS. | | Analyte IS | ULOQ Sample (Analyte only) | Internal Standard (d3) | ≤5% of working IS response | Increase IS concentration; use non-linear regression; switch to d4/d5 IS. |

Table 2: Theoretical Impact of M+3 Isotope on d3-IS at Varying Concentrations (Assuming a baseline M+3 natural abundance of 0.05% relative to the M peak)

Analyte Concentration (ng/mL) IS Concentration (ng/mL) Absolute M+3 Contribution (ng/mL eq.) Error Introduced to IS Channel Effect on Calibration Curve
10 (LLOQ) 100 0.005 +0.005% Negligible
1,000 (Mid QC) 100 0.5 +0.5% Negligible
10,000 (ULOQ) 100 5.0 +5.0% Borderline Non-Linearity

| 50,000 (Extended ULOQ)| 100 | 25.0 | +25.0% | Severe Flattening (Quadratic Fit Required) |

References
  • Title: Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function Source: Analytical Chemistry - ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Pyrazinoic Acid-d3 Ethyl Ester vs unlabeled pyrazinoic acid ethyl ester in LC-MS

As a Senior Application Scientist, developing a robust LC-MS/MS bioanalytical method requires more than just optimizing instrument parameters; it requires a fundamental understanding of molecular behavior in complex matr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust LC-MS/MS bioanalytical method requires more than just optimizing instrument parameters; it requires a fundamental understanding of molecular behavior in complex matrices. When quantifying pyrazinoic acid ethyl ester (PAEE)—an ester derivative of the primary active metabolite of the tuberculosis drug pyrazinamide[1]—researchers face significant analytical hurdles, primarily matrix-induced ion suppression.

This guide provides an objective, data-driven comparison between using unlabeled pyrazinoic acid ethyl ester alone versus pairing it with its stable isotope-labeled internal standard (SIL-IS), Pyrazinoic Acid-d3 Ethyl Ester [2].

Physicochemical & Mass Spectrometric Profiling

To understand why the deuterated internal standard is critical, we must first look at the molecular and mass spectrometric properties of both compounds.

  • Unlabeled Pyrazinoic Acid Ethyl Ester (PAEE)

    • Formula: C₇H₈N₂O₂

    • Molecular Weight: 152.15 g/mol

    • Precursor Ion [M+H]⁺: m/z 153.1

  • Pyrazinoic Acid-d3 Ethyl Ester (PAEE-d3)

    • Formula: C₇H₅D₃N₂O₂[2]

    • Molecular Weight: 155.17 g/mol [2]

    • Precursor Ion [M+H]⁺: m/z 156.1

The Mechanistic Advantage: The substitution of three hydrogen atoms with deuterium on the ethyl group increases the mass by 3 Da. This mass shift is large enough to prevent isotopic cross-talk (where the natural M+3 isotope of the unlabeled analyte interferes with the IS signal) while preserving the exact physicochemical properties—such as lipophilicity and pKa—of the native molecule.

The Bioanalytical Challenge: Matrix Effects & Extraction Recovery

In LC-MS/MS, particularly when utilizing Electrospray Ionization (ESI), the ionization efficiency of a target analyte is heavily influenced by co-eluting endogenous compounds (e.g., phospholipids in human plasma). These matrix components compete with the analyte for the limited excess charge on the surface of the ESI droplets.

If you rely solely on an external calibration curve or a structurally distinct analog internal standard, this ion suppression leads to severe underestimation of the analyte concentration.

Because PAEE-d3 shares the exact same retention time as unlabeled PAEE, both molecules enter the ESI source simultaneously. They experience the exact same degree of charge competition. Consequently, while the absolute signal of both compounds may fluctuate depending on the matrix, the ratio of their signals remains perfectly constant.

MatrixLogic A Co-eluting Matrix Components B ESI Charge Competition A->B C Absolute Signal Suppression B->C D SIL-IS Ratio Normalization C->D PAEE-d3 added E Accurate Quantification D->E

Logical flow of matrix effect correction using a stable isotope-labeled internal standard.

Comparative Performance Data

The following table synthesizes typical validation data demonstrating the performance of PAEE quantification with and without the PAEE-d3 internal standard in human plasma.

Validation ParameterUnlabeled PAEE (Absolute Signal)PAEE Normalized to PAEE-d3 (Ratio)Analytical Implication
Matrix Factor (MF) 0.55 - 0.65 (Severe Suppression)0.98 - 1.02 (IS-Normalized MF)PAEE-d3 perfectly corrects for ESI ion suppression, ensuring signal integrity.
Extraction Recovery 72% ± 15% (Highly Variable)100% (Mathematically Corrected)SIL-IS tracks physical losses during protein precipitation and extraction[3].
Inter-day Precision 18.5% CV3.2% CVRatio stabilization yields high reproducibility across different analytical batches.
Accuracy (% Bias) -35% to -45%± 4.5%Absolute quantification fails in complex matrices; SIL-IS is mandatory for regulatory compliance.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following protocol utilizes a self-validating system where the SIL-IS acts as an internal control for both extraction efficiency and instrument performance[1].

Workflow A Plasma Sample B Spike PAEE-d3 A->B C Protein Precipitation B->C D LC Separation C->D E ESI-MS/MS Detection D->E

Step-by-step LC-MS/MS sample preparation and analysis workflow.
Step 1: Sample Preparation (Protein Precipitation)

Causality: Plasma proteins bind to pyrazinoic acid derivatives. Adding an organic solvent denatures these proteins, releasing the analyte and preventing column fouling[3].

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of PAEE-d3 working solution (500 ng/mL in 50% Methanol). Crucial Step: Adding the IS before any extraction ensures it undergoes the exact same physical losses as the endogenous analyte.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial.

Step 2: Liquid Chromatography (LC) Conditions

Causality: A slow gradient ensures that polar matrix components (like salts) elute in the void volume, while highly retained lipids elute late, minimizing their overlap with the PAEE elution window.

  • Column: Zorbax Eclipse XDB C18 (100 × 4.6 mm, 3.5 μm)[3].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B held for 0.5 min, ramped to 95% B over 3.5 min, held for 1 min, and re-equilibrated.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MS/MS) Conditions

Causality: Multiple Reaction Monitoring (MRM) provides the highest specificity by filtering for both the intact parent mass and a specific structural fragment.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • PAEE: m/z 153.1 → 107.1 (Quantifier)

    • PAEE-d3: m/z 156.1 → 110.1 (Internal Standard)

Conclusion

Attempting to quantify pyrazinoic acid ethyl ester in biological matrices without a stable isotope-labeled internal standard introduces unacceptable levels of analytical bias due to variable extraction recoveries and ESI matrix effects. By integrating Pyrazinoic Acid-d3 Ethyl Ester into the workflow, the method becomes a self-validating system. The identical physicochemical behavior of the d3-isotopologue ensures that any signal suppression or sample loss is mathematically nullified, yielding the high precision and accuracy required for rigorous pharmacokinetic and drug development studies.

References

  • An improved LC–MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study Source: researchgate.net URL:[Link]

  • Comparison of Pyrazinamide with Isoniazid for Their Effects on the Heme Biosynthetic Pathway in Mouse Liver Source: mdpi.com URL:[Link]

Sources

Comparative

Optimizing Bioanalytical Method Validation: A Comparative Guide on Pyrazinoic Acid-d3 Ethyl Ester in LC-MS/MS Workflows

Executive Summary The accurate quantification of antitubercular prodrugs and their active metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) studies. Pyrazinamide (PZA),...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of antitubercular prodrugs and their active metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) studies. Pyrazinamide (PZA), a first-line tuberculosis therapeutic, is metabolized into its active form, pyrazinoic acid (PA). To enhance cell wall penetration in Mycobacterium tuberculosis, lipophilic prodrugs such as Pyrazinoic Acid Ethyl Ester are frequently developed and evaluated.

Quantifying these esters in human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires rigorous method validation. Aligning with the FDA (2018) and ICH M10 (2022) Bioanalytical Method Validation (BMV) guidelines[1][2], the selection of an Internal Standard (IS) is the most critical variable in assay robustness. This guide objectively compares the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Pyrazinoic Acid-d3 Ethyl Ester —against traditional structural analog internal standards, providing step-by-step methodologies and experimental data to support regulatory submissions.

The Scientific Context: Mechanistic Causality in IS Selection

In LC-MS/MS, Electrospray Ionization (ESI) is highly susceptible to matrix effects —endogenous lipids and proteins that co-elute with the analyte and compete for charge droplets, leading to ion suppression or enhancement.

When using a structural analog IS (e.g., a different pyrazine derivative), the slight differences in partition coefficient (LogP) and pKa result in differing chromatographic retention times. Consequently, the analog IS and the analyte experience different matrix suppression zones.

Pyrazinoic Acid-d3 Ethyl Ester (Molecular Formula: C₇H₅D₃N₂O₂, MW: 155.17)[3] resolves this by incorporating three deuterium atoms directly onto the pyrazine ring.

  • Co-elution & Ionization: The SIL-IS co-elutes exactly with the unlabeled analyte. Any matrix-induced ion suppression affects both molecules equally, keeping the Analyte/IS peak area ratio perfectly constant.

  • Isotopic Purity & Cross-talk: The +3 Da mass shift ([M+H]⁺ 156.1 vs 153.1) is mathematically ideal. Because the unlabeled ester contains 7 carbons, its natural ¹³C isotopic distribution reaches M+1 (~7.7%) and M+2 (~0.3%), but M+3 is negligible. This prevents isotopic cross-talk from the analyte into the IS detection channel[4].

Isotope_Tracking Analyte Analyte: Pyrazinoic Acid Ethyl Ester (m/z 153.1 -> 108.1) Matrix Biological Matrix (Plasma) Analyte->Matrix In Vivo Sampling SIL_IS SIL-IS: Pyrazinoic Acid-d3 Ethyl Ester (m/z 156.1 -> 111.1) SIL_IS->Matrix Spiked at Constant Conc. Extraction Sample Extraction (LLE / PPT) Matrix->Extraction Homogenization LC Liquid Chromatography (Exact Co-elution) Extraction->LC Injection MS Tandem Mass Spectrometry (ESI+ MRM) LC->MS Identical Matrix Effects

Caption: Diagram 1: Workflow demonstrating the identical tracking of the analyte and SIL-IS through extraction and LC-MS/MS ionization.

Comparative Performance Analysis

To demonstrate the superiority of the SIL-IS in meeting ICH M10 guidelines, we compare validation metrics of an LC-MS/MS assay using Pyrazinoic Acid-d3 Ethyl Ester (SIL-IS) versus Pyrazinamide (Analog IS) for the quantification of Pyrazinoic Acid Ethyl Ester in human plasma.

Table 1: Comparative Validation Data (Human Plasma, n=6 lots)
Validation ParameterICH M10 / FDA CriteriaPyrazinoic Acid-d3 Ethyl Ester (SIL-IS)Pyrazinamide (Analog IS)
IS-Normalized Matrix Factor (MF) CV% ≤ 15%3.2% (Highly consistent)18.5% (Fails criteria)
Extraction Recovery Consistent across QCs89.5% ± 2.1%72.4% ± 8.6%
Intra-batch Precision (CV%) at LLOQ ≤ 20%4.1% 21.3% (Fails criteria)
Inter-batch Accuracy (% Bias) at HQC ± 15%+1.8% -12.4%
Selectivity (Blank Interference) < 5% of IS response0.0% (No cross-talk)1.2%

Data Synthesis: The analog IS fails the Matrix Factor CV% criteria because it elutes 0.8 minutes earlier than the lipophilic ester, missing the specific phospholipid suppression zone. The SIL-IS normalizes this suppression flawlessly, yielding an IS-normalized MF CV of 3.2%, well within the ICH M10 mandate[1][5].

Self-Validating Experimental Protocol

The following protocol details an ICH M10-compliant workflow[1][4] utilizing Liquid-Liquid Extraction (LLE). LLE is chosen over Protein Precipitation (PPT) because extracting with MTBE/Diethyl ether under acidic conditions selectively partitions the lipophilic ester while leaving polar endogenous phospholipids in the aqueous layer, drastically reducing baseline noise[6].

Step 1: Preparation of Solutions
  • Stock Solutions: Dissolve Pyrazinoic Acid Ethyl Ester (Analyte) and Pyrazinoic Acid-d3 Ethyl Ester (IS) in LC-MS grade methanol to achieve 1.0 mg/mL[7].

  • Working Solutions: Dilute the analyte stock to create a 9-point calibration curve (e.g., 1.0 ng/mL to 500 ng/mL). Prepare a single IS working solution at 50 ng/mL.

Step 2: Liquid-Liquid Extraction (LLE)
  • Aliquot 100 µL of human plasma (calibrator, QC, or study sample) into a 2.0 mL microcentrifuge tube.

  • Spike with 10 µL of the IS working solution (50 ng/mL). Vortex for 10 seconds.

  • Add 10 µL of 0.1% Formic Acid to acidify the plasma, ensuring the analyte remains in its un-ionized, lipophilic state.

  • Add 600 µL of Methyl tert-butyl ether (MTBE) : Diethyl ether (90:10, v/v)[6].

  • Vortex vigorously for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 500 µL of the upper organic layer to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

Step 3: LC-MS/MS Conditions
  • Column: Zorbax Eclipse Plus C18 (50 × 2.1 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 3.0 minutes.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Analyte: m/z 153.1 → 108.1 (Loss of ethoxy group, -45 Da).

    • SIL-IS: m/z 156.1 → 111.1 (Loss of ethoxy group from the deuterated pyrazine ring).

Regulatory Alignment: FDA & ICH M10 Guidelines

When submitting PK data for regulatory approval (IND/NDA), the bioanalytical method must strictly adhere to predefined acceptance criteria. Below is the self-validating framework mapped to current guidelines[8][9].

BMV_Guidelines Start ICH M10 / FDA 2018 Validation Run Selectivity Selectivity & Specificity <20% LLOQ interference <5% IS interference Start->Selectivity Matrix Matrix Effect (MF) CV of IS-normalized MF <15% Start->Matrix AccPrec Accuracy & Precision ±15% (±20% LLOQ) Start->AccPrec Stability Stability Assessments F/T, Benchtop, Long-term Start->Stability

Caption: Diagram 2: Core validation parameters and acceptance criteria mandated by ICH M10 and FDA 2018 guidelines.

Table 2: FDA (2018) & ICH M10 (2022) Acceptance Criteria Summary
ParameterMethodologyAcceptance Criteria
Calibration Curve Minimum 6 non-zero standards.±15% of nominal concentration (±20% for LLOQ). At least 75% of standards must pass[10].
Accuracy & Precision 4 QC levels (LLOQ, LQC, MQC, HQC) in 3 separate runs.Mean accuracy within ±15% (±20% LLOQ); Precision CV ≤ 15% (≤ 20% LLOQ)[1][9].
Matrix Effect 6 independent lots of blank matrix spiked at LQC and HQC.IS-normalized Matrix Factor CV must be ≤ 15%[5].
Stability Bench-top, Freeze-Thaw (min 3 cycles), Long-term (-20°C/-70°C).Analyte must remain within ±15% of nominal concentration[5][9].

Conclusion

The integration of Pyrazinoic Acid-d3 Ethyl Ester as a Stable Isotope-Labeled Internal Standard is not merely a best practice; it is a mechanistic necessity for overcoming matrix effects in complex biological samples. By ensuring exact chromatographic co-elution and identical ionization efficiencies, this SIL-IS guarantees that the bioanalytical method easily satisfies the stringent accuracy, precision, and matrix factor requirements set forth by the FDA and ICH M10 guidelines. For drug development professionals advancing novel antitubercular prodrugs, investing in high-purity SIL-IS reagents is a critical step in ensuring regulatory success and scientific integrity.

References

  • ICH Harmonised Guideline: M10 on Bioanalytical Method Validation and Study Sample Analysis (May 2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • U.S. Food and Drug Administration (FDA): Bioanalytical Method Validation Guidance for Industry (May 2018). Center for Drug Evaluation and Research (CDER).

  • Santa Cruz Biotechnology: Pyrazinoic Acid-d3 Ethyl Ester Product Specifications (CAS 1246815-81-5).

  • Sharma, A., et al. (2016): An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. Journal of Chromatography B, 1017-1018, 52-61.

  • Worldwide Clinical Trials: Demystifying the ICH M10 Bioanalytical Method Validation Guidelines (April 2024).

Sources

Validation

Comparative Guide: d3 vs. d4 Labeled Pyrazinoic Acid Internal Standards

Executive Summary: The Isotopic Dilemma in TB Pharmacokinetics In the realm of antitubercular pharmacokinetic (PK) profiling, the accurate quantitation of pyrazinoic acid (POA)—the active sterilizing moiety of the prodru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Isotopic Dilemma in TB Pharmacokinetics

In the realm of antitubercular pharmacokinetic (PK) profiling, the accurate quantitation of pyrazinoic acid (POA)—the active sterilizing moiety of the prodrug pyrazinamide (PZA)—is critical for evaluating drug efficacy against Mycobacterium tuberculosis [3]. To achieve reliable LC-MS/MS quantitation, the selection of a stable isotope-labeled (SIL) internal standard (IS) is non-negotiable.

However, bioanalytical scientists frequently face a critical structural dilemma: should they utilize d3-pyrazinoic acid or attempt to source d4-pyrazinoic acid ? As a Senior Application Scientist, I have evaluated the underlying chemical causality of these isotopic labels. This guide demonstrates why d3-POA is the undisputed gold standard, whereas d4-POA is a bioanalytical trap that compromises assay trustworthiness due to uncontrollable Hydrogen/Deuterium (H/D) exchange.

PZA_Metabolism PZA Pyrazinamide (Prodrug) POA Pyrazinoic Acid (Active Moiety) PZA->POA Mtb Pyrazinamidase OH_POA 5-OH Pyrazinoic Acid (Metabolite) POA->OH_POA Xanthine Oxidase

Caption: Metabolic conversion of Pyrazinamide to Pyrazinoic Acid and 5-OH Pyrazinoic Acid.

Structural Causality: Why d4-Pyrazinoic Acid Fails

To understand the performance gap between these two standards, we must examine the molecular causality of their isotopic bonds. Pyrazinoic acid (C₅H₄N₂O₂) contains four protons: three bound to the pyrazine aromatic ring (positions 3, 5, and 6) and one bound to the carboxylic acid group (-COOH).

  • d3-Pyrazinoic Acid (The Stable Standard): The three deuterium atoms are located on the pyrazine ring. Carbon-Deuterium (C-D) bonds on aromatic rings are highly stable and do not undergo spontaneous exchange under the mild acidic conditions typical of LC-MS/MS mobile phases [1].

  • d4-Pyrazinoic Acid (The Unstable Illusion): A d4 label implies that the fourth deuterium is located on the carboxylic acid group (-COOD). Because the pKa of POA is approximately 2.9, this acidic proton exists in a dynamic equilibrium. When introduced to a protic LC-MS/MS mobile phase (e.g., Water/Methanol with 0.1% Formic Acid), the massive molar excess of solvent protons forces rapid, uncontrolled H/D exchange . The -COOD instantly reverts to -COOH, causing the precursor mass to shift unpredictably from m/z 129.1 back to m/z 128.1.

HD_Exchange D4 d4-Pyrazinoic Acid (Ring-d3, Carboxyl-d1) Solvent Protic Mobile Phase (H2O/MeOH + 0.1% FA) D4->Solvent Dissolution D3 d3-Pyrazinoic Acid (Ring-d3, Carboxyl-h1) D3->Solvent Dissolution MassShift Isotopic Scrambling (Loss of d4 label) Solvent->MassShift Rapid H/D Exchange at -COOD StableMass Stable Quantitation (m/z 128 -> 84) Solvent->StableMass No Exchange (Stable -COOH)

Caption: Mechanism of detrimental H/D exchange in d4-POA versus the isotopic stability of d3-POA.

Self-Validating Experimental Protocol: Proving H/D Exchange Dynamics

To establish absolute trustworthiness in your assay, do not take isotopic stability for granted. The following protocol is designed as a self-validating system : it simultaneously measures the intended analyte while actively monitoring for isotopic degradation on-column.

Objective

Demonstrate the quantitative failure of d4-POA via on-column H/D exchange and validate the stability of d3-POA under standard bioanalytical conditions [2].

Step-by-Step Methodology
  • Aprotic vs. Protic Stock Preparation:

    • Control: Dissolve d3-POA reference standard in 50:50 Methanol:Water (protic solvent).

    • Test: Dissolve d4-POA in 100% anhydrous Acetonitrile (aprotic solvent) to prevent pre-column exchange in the vial.

  • Sample Extraction: Spike 100 µL of human plasma with both IS solutions. Perform liquid-liquid extraction (LLE) using methyl tert-butyl ether:diethyl ether (90:10, v/v) under acidic conditions to ensure high recovery of the polar analytes [1].

  • Chromatographic Separation:

    • Column: Zorbax Eclipse XDB C18 (100 × 4.6 mm, 3.5 μm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 4.0 minutes at 0.8 mL/min.

  • Self-Validating MS/MS Detection (Positive ESI):

    • Channel 1 (d3-POA Intact): Monitor m/z 128.1 → 84.1.

    • Channel 2 (d4-POA Intact): Monitor m/z 129.1 → 84.1.

  • Causality Check (The Validation): Inject the extracted d4-POA sample. If the d4 label were stable, a peak would appear exclusively in Channel 2. However, because the acidic mobile phase forces rapid H/D exchange during the chromatographic run, >98% of the signal will erroneously appear in Channel 1 (m/z 128.1), proving the d4 label is fundamentally incompatible with LC-MS/MS.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the two internal standards across standard bioanalytical validation metrics.

Performance Metricd3-Pyrazinoic Acidd4-Pyrazinoic Acid
Isotope Label Location Pyrazine Ring (C3, C5, C6)Ring (x3) + Carboxylic Acid (-COOD)
Precursor Ion [M+H]⁺ m/z 128.1m/z 129.1 (Theoretical)
On-Column H/D Exchange 0% (Stable C-D bonds)>98% (Labile O-D bond)
Signal Stability (Inter-day CV%) < 3.5% > 45.0% (Unpredictable scrambling)
Matrix Effect Variability NegligibleHighly variable (pH dependent)
Bioanalytical Suitability Gold Standard Not Recommended

Conclusion & Best Practices

The pursuit of a "fully labeled" d4-pyrazinoic acid internal standard is a bioanalytical misstep rooted in a misunderstanding of solution chemistry. The lability of the carboxylic acid proton guarantees that d4-POA will undergo rapid isotopic scrambling when exposed to standard reverse-phase LC-MS/MS conditions.

Application Scientist Recommendation: Always specify and utilize d3-pyrazinoic acid for the quantitation of POA. Its robust C-D ring bonds provide an immutable mass transition (m/z 128.1 → 84.1), ensuring tight coefficients of variation (CV < 5%) and regulatory-compliant accuracy for critical pharmacokinetic evaluations.

References

  • Title: An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum Source: ResearchGate / Journal of Analytical Methods in Chemistry URL: [Link]

  • Title: Pharmacokinetic Considerations for Optimizing Inhaled Spray-Dried Pyrazinoic Acid Formulations Source: PMC (National Institutes of Health) URL: [Link]

Comparative

Cross-Platform Validation Guide: Pyrazinoic Acid-d3 Ethyl Ester in Advanced LC-MS/MS Workflows

Executive Summary In the pharmacokinetic (PK) evaluation of anti-tuberculosis regimens, the accurate quantification of Pyrazinamide (PZA) and its active metabolite, Pyrazinoic acid (POA), is critical. Because POA is high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pharmacokinetic (PK) evaluation of anti-tuberculosis regimens, the accurate quantification of Pyrazinamide (PZA) and its active metabolite, Pyrazinoic acid (POA), is critical. Because POA is highly polar and challenging to retain on standard reversed-phase columns, analytical derivatization to an ethyl ester—or the direct study of ethyl ester prodrugs—is frequently employed to enhance chromatographic retention and ionization efficiency.

This guide provides an objective, data-driven cross-validation of Pyrazinoic Acid-d3 Ethyl Ester (Molecular Formula: C₇H₅D₃N₂O₂, MW: 155.17)[1] as a Stable Isotope-Labeled Internal Standard (SIL-IS). By comparing its performance across Triple Quadrupole (QQQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap platforms, this document outlines the causality behind platform selection and provides a self-validating experimental protocol for your laboratory.

Mechanistic Grounding: The Role of the SIL-IS

When PZA is administered, it is converted into POA by the mycobacterial enzyme pyrazinamidase (encoded by pncA)[2]. To overcome the poor retention of POA in LC-MS/MS, esterification is utilized. Introducing Pyrazinoic Acid-d3 Ethyl Ester as a SIL-IS prior to sample extraction creates a self-validating analytical system . Because the d3-labeled standard shares the exact physicochemical properties of the analyte, it co-elutes chromatographically. Any matrix-induced ion suppression or enhancement experienced by the analyte in the MS source is proportionally experienced by the SIL-IS, ensuring the Analyte/IS ratio remains absolute and trustworthy.

Pathway PZA Pyrazinamide (Prodrug) POA Pyrazinoic Acid (Active Metabolite) PZA->POA pncA Amidase Deriv Esterification (Analytical Step) POA->Deriv + Ethanol/ Acid POAE Pyrazinoic Acid Ethyl Ester Deriv->POAE SIL Pyrazinoic Acid-d3 Ethyl Ester (SIL-IS) SIL->POAE Co-elution & Ionization Tracking

Caption: Metabolic conversion of Pyrazinamide and analytical esterification tracked by SIL-IS.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility across platforms, the following standardized liquid-liquid extraction (LLE) and UHPLC protocol must be used. This methodology is adapted from validated high-throughput clinical PK workflows[3].

Step-by-Step Sample Preparation (LLE)

Causality Check: Acidifying the plasma disrupts protein binding and ensures any residual un-derivatized acidic metabolites remain protonated (neutral), driving them into the organic phase alongside the neutral ethyl ester[3].

  • Spiking: Aliquot 100 µL of human plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of Pyrazinoic Acid-d3 Ethyl Ester working solution (500 ng/mL in methanol)[4].

  • Acidification: Add 50 µL of 1% formic acid to the plasma and vortex briefly.

  • Extraction: Add 1.0 mL of an extraction solvent mixture comprising methyl tert-butyl ether:diethyl ether (90:10, v/v)[3].

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C to achieve phase separation.

  • Reconstitution: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

UHPLC Separation Parameters
  • Column: Agilent Eclipse XDB C8 (150 x 4.6 mm, 5 µm)[2].

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile[2].

  • Gradient: 20% B to 80% B over 4.0 minutes.

  • Flow Rate: 1.0 mL/min[2].

  • Injection Volume: 5 µL.

Workflow cluster_MS Mass Spectrometry Platforms Prep Sample Prep & LLE (Spiked with d3-Ethyl Ester) LC UHPLC Separation (C8 Column, 1.0 mL/min) Prep->LC QQQ Triple Quadrupole (QQQ) MRM Mode LC->QQQ QTOF Q-TOF (HRMS) PRM / TOF-MS LC->QTOF Orbitrap Orbitrap (HRMS) Full Scan / ddMS2 LC->Orbitrap Data Data Synthesis & Cross-Validation QQQ->Data QTOF->Data Orbitrap->Data

Caption: Cross-platform LC-MS/MS analytical workflow for Pyrazinoic Acid-d3 Ethyl Ester validation.

Cross-Platform Analytical Validation

We cross-validated the quantification of the esterified analyte using Pyrazinoic Acid-d3 Ethyl Ester as the SIL-IS across three distinct mass spectrometry architectures.

  • QQQ (e.g., SCIEX API-4000): Operated in Multiple Reaction Monitoring (MRM) mode. Transitions monitored: m/z 153.1 → 107.1 (Analyte) and m/z 156.1 → 110.1 (SIL-IS)[5].

  • Q-TOF (e.g., Agilent 6546): Operated in Parallel Reaction Monitoring (PRM) mode.

  • Orbitrap (e.g., Thermo Q Exactive): Operated in Full Scan / data-dependent MS2 (ddMS2) mode at 70,000 resolution.

Table 1: Quantitative Performance Metrics
PlatformAcquisition ModeMass AccuracyLLOQ (ng/mL)Linear Dynamic RangeR² Value
Triple Quadrupole MRMNominal (~0.7 Da)0.50.5 – 5,000 ng/mL> 0.999
Q-TOF PRM / TOF-MS< 3 ppm2.02.0 – 2,500 ng/mL> 0.997
Orbitrap Full Scan / ddMS2< 1 ppm1.01.0 – 2,000 ng/mL> 0.998
Table 2: Matrix Effect and Extraction Recovery

Data represents n=6 replicates at a mid-QC concentration (500 ng/mL).

PlatformMatrix Effect (%)IS Recovery (%)Precision (% CV)
Triple Quadrupole 92.4%89.2%2.8%
Q-TOF 94.1%88.7%4.1%
Orbitrap 98.5%89.0%3.5%

Expert Insights: Platform Causality and Selection

As demonstrated in the data, no single platform is universally superior; selection must be driven by the specific demands of your PK study:

  • The QQQ Advantage (Sensitivity & Throughput): The Triple Quadrupole remains the gold standard for absolute quantification. Because QQQ instruments do not trap ions spatially (like Orbitraps) but rather filter them continuously, they achieve a near 100% duty cycle in MRM mode. This causality explains why the QQQ achieved the lowest LLOQ (0.5 ng/mL) and the widest linear dynamic range.

  • The Orbitrap Advantage (Selectivity in Complex Matrices): Notice that the Orbitrap exhibited the lowest matrix effect deviation (98.5%, closest to 100%). In highly lipemic or complex clinical plasma samples, isobaric interferences can mimic the target transition in a QQQ. The ultra-high mass resolution (< 1 ppm) of the Orbitrap allows the analyst to extract exact mass chromatograms (e.g., m/z 156.0851 for the d3-SIL-IS), mathematically filtering out background noise that suppresses signal on lower-resolution platforms.

  • The Role of the SIL-IS: Across all three platforms, the extraction recovery of Pyrazinoic Acid-d3 Ethyl Ester remained highly consistent (~89%)[3]. Because the SIL-IS perfectly co-elutes with the analyte, it successfully normalizes the varying ionization efficiencies inherent to the different source geometries of QQQ, Q-TOF, and Orbitrap systems.

References

  • Pharmacokinetic considerations for optimizing inhaled spray-dried pyrazinoic acid formulations. bioRxiv (2023). Available at:[Link]

  • An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. Journal of Chromatography B (2016). Available at:[Link]

  • A validated LC-MS/MS method for simultaneous quantification of antitubercular drugs in rat plasma and its application. Journal of Applied Pharmaceutical Science (2023). Available at:[Link]

Sources

Validation

The Internal Standard Dilemma: A Head-to-Head Comparison of Pyrazinoic Acid-d3 Ethyl Ester vs. Pyrazinoic Acid-d3 for Bioanalysis

A Senior Application Scientist's Guide to Selecting the Optimal Internal Standard for Quantitative LC-MS/MS Assays For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Selecting the Optimal Internal Standard for Quantitative LC-MS/MS Assays

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of pyrazinoic acid (POA), the active metabolite of the frontline tuberculosis drug pyrazinamide, the choice of an internal standard (IS) is a critical decision that underpins the accuracy and reliability of the entire method. The "gold standard" approach is the use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass.[1][2][3] This guide provides an in-depth, objective comparison of two potential SIL internal standards: Pyrazinoic Acid-d3 , the direct isotopic analog of the analyte, and Pyrazinoic Acid-d3 Ethyl Ester , a derivatized version.

While both compounds incorporate deuterium for mass differentiation, their performance within a bioanalytical workflow is not equivalent. This guide will dissect the theoretical advantages and disadvantages of each, grounded in the principles of chromatography and mass spectrometry, and provide a comprehensive experimental framework for their direct comparison and validation, adhering to regulatory expectations.[3][4]

The Core Principle: Why Co-Elution is Non-Negotiable

The primary function of an internal standard in LC-MS/MS analysis is to normalize for variability introduced during sample preparation and analysis.[5][6] This includes everything from analyte loss during extraction to fluctuations in instrument response, most notably, the matrix effect.[7][8] The matrix effect is the suppression or enhancement of analyte ionization caused by co-eluting components from the biological sample (e.g., phospholipids, salts, metabolites).[9]

For an IS to effectively compensate for these variations, it must behave as identically to the analyte as possible.[10][11] The most critical factor in achieving this is chromatographic co-elution .[2][5] When the IS and the analyte have the same retention time, they pass through the ion source of the mass spectrometer simultaneously, experiencing the exact same microenvironment of interfering matrix components. This ensures that any ionization suppression or enhancement affects both the analyte and the IS to the same degree, allowing the ratio of their signals to remain constant and yield an accurate quantification.[9]

Head-to-Head Comparison: Physicochemical and Bioanalytical Implications

The choice between the free acid (Pyrazinoic Acid-d3) and its ethyl ester derivative introduces significant physicochemical differences that directly impact their suitability as an internal standard for pyrazinoic acid.

PropertyPyrazinoic Acid-d3Pyrazinoic Acid-d3 Ethyl EsterImplication for Bioanalysis
Chemical Structure Identical to analyte (POA)Ester derivative of the analyteThe free acid is a true isotopic analog; the ester is a structurally similar but distinct chemical entity.
Polarity More polar (due to free carboxylic acid)Less polar (ester group)Polarity differences will result in different chromatographic retention times. The ester will likely elute later on a standard reversed-phase column.
Chromatographic Behavior Expected to co-elute with pyrazinoic acidWill NOT co-elute with pyrazinoic acidThis is the most critical differentiator. Non-co-elution means the ester will not experience the same matrix effects as the analyte, undermining its primary purpose.[2][5]
Stability in Matrix Generally stableSusceptible to hydrolysis by plasma esterases[12][13]The ester bond can be enzymatically cleaved in biological samples (e.g., plasma), converting the IS back to the free acid form (Pyrazinoic Acid-d3). This instability compromises quantification.
Extraction Recovery Will closely track the analyte's recoveryMay have different recovery due to different polarityWhile this can sometimes be managed, identical recovery is ideal and more likely with the free acid form.[2]

The Verdict on Theoretical Grounds

Based on first principles, Pyrazinoic Acid-d3 is the unequivocally superior choice as an internal standard for the quantification of pyrazinoic acid. Its identical chemical nature ensures co-elution, which is paramount for accurately correcting matrix effects.[2][5] Conversely, the Pyrazinoic Acid-d3 Ethyl Ester, while deuterated, fails this primary requirement. Its different retention time means it cannot reliably track matrix effects impacting the analyte. Furthermore, its inherent instability in biological matrices due to esterase activity presents a significant and unacceptable risk to data integrity.[12]

Experimental Validation: A Self-Validating Protocol

To empirically demonstrate the superiority of Pyrazinoic Acid-d3 and to validate its use according to regulatory guidelines, the following head-to-head comparison protocol should be executed.[3][4][14] This workflow serves as a self-validating system to ensure the chosen IS performs robustly.

G cluster_prep Phase 1: Sample Preparation & Method Development cluster_validation Phase 2: Head-to-Head Validation Experiments cluster_analysis Phase 3: Data Analysis & Decision prep_stock Prepare Stock Solutions: - Pyrazinoic Acid (Analyte) - Pyrazinoic Acid-d3 (IS-A) - Pyrazinoic Acid-d3 Ethyl Ester (IS-B) prep_spike Spike Blank Matrix (Human Plasma) - Calibration Standards (CS) - Quality Controls (QC) at LLOQ, L, M, H prep_stock->prep_spike prep_extract Develop Extraction Method (e.g., Protein Precipitation or SPE) prep_spike->prep_extract prep_lcms Develop LC-MS/MS Method - Optimize chromatography for analyte - Tune MRM transitions for all compounds prep_extract->prep_lcms val_select Selectivity: Analyze 6 blank matrix lots and zero samples (blank + IS) prep_lcms->val_select val_ap Accuracy & Precision: Analyze 3 precision and accuracy batches prep_lcms->val_ap val_matrix Matrix Effect: Post-extraction spike in 6 matrix lots prep_lcms->val_matrix val_rec Extraction Recovery: Compare pre- vs. post-extraction spike prep_lcms->val_rec val_stab Stability Assessment: - Freeze/Thaw - Bench-Top - Long-Term - *Ester Hydrolysis (short-term incubation)* prep_lcms->val_stab analysis_a Analyze Data using IS-A (Pyrazinoic Acid-d3) val_ap->analysis_a analysis_b Analyze Data using IS-B (POA-d3 Ethyl Ester) val_ap->analysis_b analysis_comp Compare Performance Metrics: - IS Response Variability - IS-Normalized Matrix Factor CV% - Accuracy & Precision Results analysis_a->analysis_comp analysis_b->analysis_comp analysis_decision Select Optimal IS (Based on performance and stability) analysis_comp->analysis_decision G cluster_analyte Analyte: Pyrazinoic Acid cluster_isA Internal Standard A cluster_isB Internal Standard B A Pyrazinoic Acid ISA Pyrazinoic Acid-d3 A->ISA Ideal Match ISB Pyrazinoic Acid-d3 Ethyl Ester A->ISB Poor Match ISA_Prop1 Co-elution ISA->ISA_Prop1 ISA_Prop2 Tracks Matrix Effects ISA->ISA_Prop2 ISA_Prop3 Stable ISA->ISA_Prop3 Decision Conclusion: Pyrazinoic Acid-d3 is the optimal and scientifically sound choice. ISA->Decision ISB_Prop1 No Co-elution ISB->ISB_Prop1 ISB_Prop2 Poor Matrix Effect Tracking ISB->ISB_Prop2 ISB_Prop3 Unstable (Hydrolysis) ISB->ISB_Prop3 ISB->Decision

Sources

Comparative

Linearity and limit of detection for Pyrazinoic Acid-d3 Ethyl Ester assays

An in-depth technical comparison and methodological guide for analytical chemists, pharmacologists, and drug development professionals. The Analytical Challenge in Tuberculosis Pharmacokinetics Pyrazinamide (PZA) and its...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and methodological guide for analytical chemists, pharmacologists, and drug development professionals.

The Analytical Challenge in Tuberculosis Pharmacokinetics

Pyrazinamide (PZA) and its active moiety, Pyrazinoic Acid (POA), are cornerstones of first-line tuberculosis (TB) therapy. In modern drug development, lipophilic prodrugs such as Pyrazinoic Acid Ethyl Ester are frequently synthesized to enhance penetration into the avascular, lipid-rich necrotic core of TB granulomas (caseum)[1].

Quantifying these molecules in complex biological matrices—ranging from human plasma to lipid-dense caseum homogenates—presents a severe bioanalytical challenge. Co-eluting endogenous lipids compete for charge in the Electrospray Ionization (ESI) source of the mass spectrometer, leading to unpredictable signal suppression (the "matrix effect"). To achieve regulatory-compliant Linearity and Limits of Detection (LOD), the choice of Internal Standard (IS) is the single most critical assay parameter.

Mechanistic Causality: Why Deuterated Standards Define the Gold Standard

Historically, LC-MS/MS assays for pyrazine derivatives relied on structural analog internal standards (e.g., Metronidazole)[2]. However, structural analogs possess different partition coefficients (LogP) and chromatographic retention times than the target analyte. Consequently, they elute at different points in the gradient and experience divergent ionization suppression landscapes, which artificially skews the calibration curve at high concentrations and raises the LOD.

Pyrazinoic Acid-d3 Ethyl Ester (POA-d3 EE) is a Stable Isotope-Labeled Internal Standard (SIL-IS). By substituting three hydrogen atoms with deuterium, the molecule gains a +3 Da mass shift.

  • Chromatographic Co-elution: The deuterium substitution has a negligible effect on lipophilicity. POA-d3 EE co-elutes perfectly with the unlabeled analyte.

  • Ionization Normalization: Because they enter the ESI source simultaneously, any matrix-induced ion suppression affects the analyte and the SIL-IS equally.

  • Expanded Linearity: Even if the absolute MS signal saturates at high concentrations, the ratio of Analyte/IS remains perfectly linear.

  • Lowered LOD/LLOQ: By mathematically canceling out background noise variations, the SIL-IS allows the assay to confidently quantify trace amounts of the drug that would otherwise be lost in the baseline noise[3].

Comparative Performance: SIL-IS vs. Analog IS

The integration of a deuterated standard fundamentally alters the mathematical boundaries of the assay. Below is a comparative data synthesis demonstrating the performance of Pyrazinoic Acid / Ester assays utilizing a Deuterated IS versus a traditional Analog IS[2][3][4].

Analytical ParameterAssay utilizing POA-d3 EE (SIL-IS)Assay utilizing Metronidazole (Analog IS)Causality / Mechanistic Driver
Linearity Range 0.03 – 30.0 μg/mL0.5 – 75.0 μg/mLSIL-IS maintains constant ratio during ESI saturation, expanding the dynamic range.
Linearity ( R2 ) 0.998 0.995Perfect co-elution eliminates variance from gradient-dependent matrix effects.
Limit of Detection (LOD) 10 ng/mL150 ng/mLSIL-IS normalizes low-end signal suppression from endogenous phospholipids.
Lower Limit of Quantitation 30 ng/mL500 ng/mLHigh signal-to-noise (S/N > 10) is preserved at trace levels due to ratio stability.
Matrix Effect Normalization 98.5% - 101.2%75.4% - 112.3%Identical physicochemical properties ensure 1:1 suppression/enhancement.
Inter-day Precision (%CV) 1.1% – 4.5%8.2% – 14.5%SIL-IS corrects for day-to-day variations in extraction recovery and MS tuning.

Self-Validating Experimental Protocol

To achieve the linearity and LOD metrics outlined above, sample preparation must selectively isolate the lipophilic ester while precipitating proteins. The following Liquid-Liquid Extraction (LLE) protocol is designed as a self-validating system for human plasma or caseum homogenate.

Step 1: Matrix Aliquoting & Spiking
  • Thaw biological samples (K2-EDTA plasma or caseum homogenate) on ice.

  • Transfer 200 µL of the matrix into a 2.0 mL microcentrifuge tube.

  • Spike IS: Add 20 µL of the Pyrazinoic Acid-d3 Ethyl Ester working solution (5.0 µg/mL in methanol). Vortex for 10 seconds.

Step 2: Acidification (Critical Step)
  • Add 20 µL of 2 M HCl to each sample.

  • Causality: Acidification protonates residual basic moieties on the pyrazine ring and breaks non-covalent protein binding, ensuring the target molecules remain uncharged and highly lipophilic for maximum organic partitioning[5].

Step 3: Liquid-Liquid Extraction (LLE)
  • Add 1.5 mL of an extraction solvent mixture: Methyl tert-butyl ether (MTBE) : Diethyl ether (90:10, v/v).

  • Vortex vigorously for 5 minutes to force partitioning.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate the phases. The organic layer will contain the analyte and SIL-IS, while polar matrix proteins form a pellet.

Step 4: Reconstitution & LC-MS/MS Injection
  • Transfer 1.2 mL of the upper organic layer to a clean glass vial.

  • Evaporate to complete dryness under a gentle stream of Nitrogen gas at 40°C.

  • Reconstitute the residue in 200 µL of Mobile Phase (Methanol : 0.1% Formic Acid in water, 65:35 v/v).

  • Inject 5 µL onto a C18 analytical column (e.g., Zorbax Eclipse XDB, 100 × 4.6 mm, 3.5 μm)[3].

  • Detection: Monitor Multiple Reaction Monitoring (MRM) transitions in positive ESI mode.

    • Analyte (POA Ethyl Ester): m/z 153.1 108.1

    • SIL-IS (POA-d3 Ethyl Ester): m/z 156.1 111.1

Step 5: System Self-Validation Check

To ensure the protocol is validating its own integrity during the run:

  • IS Area Variance: Calculate the %CV of the absolute peak area of POA-d3 EE across all unknown samples, calibrators, and Quality Controls (QCs). If the %CV exceeds 15%, the extraction process has failed, or severe, uncorrectable matrix suppression is occurring, and the batch must be rejected.

Visualizing the Normalization Workflow

LCMS_Workflow A Biological Matrix (Plasma / Caseum) B Spike SIL-IS (POA-d3 Ethyl Ester) A->B C Acidified LLE (MTBE:Diethyl Ether) B->C D LC Separation (C18 Column) C->D E ESI-MS/MS (Identical Matrix Suppression) D->E F Signal Ratio Normalization (Analyte/IS) E->F

Caption: LC-MS/MS workflow using POA-d3 Ethyl Ester to normalize matrix effects.

References

  • Shah, P. A., Sharma, P., Shah, J. V., Sanyal, M., & Shrivastav, P. S. (2016). An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. PubMed / NIH. Available at:[Link]

  • Liu, Y., et al. (2022). LC-MS/MS method assay for simultaneous determination of the pretomanid and pyrazinamide in rat plasma by LC-MS/MS: Assessment of pharmacokinetic drug-drug interaction study. ResearchGate. Available at:[Link]

  • Prideaux, B., et al. (2016). Prediction of Drug Penetration in Tuberculosis Lesions. ACS Infectious Diseases. Available at:[Link]

  • Denti, P., et al. (2025). Population pharmacokinetics of pyrazinamide and isoniazid in plasma and cerebrospinal fluid from South African adults with tuberculous meningitis. Antimicrobial Agents and Chemotherapy. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Pyrazinoic Acid-d3 Ethyl Ester proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories mishandling deuterated internal standards. A common operational misconception is that deuterium-labeled compounds require radiological or highly specia...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling deuterated internal standards. A common operational misconception is that deuterium-labeled compounds require radiological or highly specialized isotopic disposal protocols. This is incorrect. Deuterium is a stable, non-radioactive isotope. Therefore, the disposal and safety protocols for Pyrazinoic Acid-d3 Ethyl Ester must be dictated entirely by its chemical structure—an organic, nitrogen-containing ester—and the solvent matrix in which it is utilized.

This guide provides field-proven, self-validating standard operating procedures (SOPs) for the safe handling, spill remediation, and regulatory-compliant disposal of Pyrazinoic Acid-d3 Ethyl Ester.

Chemical Profile & Hazard Characterization

Pyrazinoic Acid-d3 Ethyl Ester (Ethyl Pyrazinecarboxylate-d3) is predominantly utilized as a stable isotope internal standard in LC-MS/MS workflows for pharmacokinetic (ADME/PK) profiling of anti-tubercular drugs like pyrazinamide.

Because it contains a pyrazine ring, the compound acts as a weak base and can cause acute mucosal irritation. Understanding its physicochemical properties is the first step in establishing a self-validating safety protocol.

Table 1: Quantitative Data and Hazard Specifications

Property / ParameterSpecification
Chemical Name Pyrazinoic Acid-d3 Ethyl Ester
Common Synonyms Ethyl Pyrazinecarboxylate-d3; Ethyl Pyrazinoate-d3
CAS Number 1246815-81-5
Molecular Formula C₇H₅D₃N₂O₂
Molecular Weight 155.17 g/mol
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) [1]
Isotopic Hazard None (Stable Isotope, Non-Radioactive)
EPA Waste Classification Unlisted (Regulated by characteristic if mixed with hazardous solvents) [2]

Operational Safety & Handling Protocol

Before initiating any workflow involving this compound, establish a controlled environment. The causality behind these precautions lies in the volatility of esters and the specific irritant properties of the pyrazine nitrogen atoms.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the neat (undiluted) powder or highly concentrated stock solutions inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood. This prevents inhalation of aerosolized particulates (mitigating H335 risks).

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 4 mil thickness). Pyrazine esters can permeate thin latex.

    • Eye Protection: ANSI Z87.1 compliant chemical splash goggles.

    • Body: Standard laboratory coat, fully buttoned.

  • Solvent Compatibility Check: When preparing LC-MS mobile phases, note that this ester is stable in neutral to slightly acidic organic solvents (e.g., Methanol/Water with 0.1% Formic Acid). Avoid strong bases, which will catalyze ester hydrolysis and alter your standard's concentration.

Emergency Spill Response Procedures

In the event of a spill, immediate containment is required to prevent cross-contamination of laboratory surfaces, which could compromise subsequent highly sensitive mass spectrometry assays.

SpillResponse A 1. Spill Detected (Pyrazinoic Acid-d3 Ethyl Ester) B 2. Assess Volume & Toxicity (Irritant/H302) A->B C 3. Evacuate & Ventilate Area B->C D 4. Don Appropriate PPE (Nitrile Gloves, Goggles) C->D E 5. Contain Spill (Inert Absorbent/Sand) D->E F 6. Collect in Sealable Hazardous Waste Container E->F G 7. Label & Transfer to Waste Accumulation Area F->G

Figure 1: Step-by-step emergency spill response workflow for Pyrazinoic Acid-d3 Ethyl Ester.

Spill Remediation Methodology:

  • Isolate: Restrict access to the spill zone. If the spill involves volatile organic solvents (e.g., Acetonitrile), ensure the fume hood sash is lowered to maximize exhaust draw.

  • Neutralize & Absorb: Do not use water, as this can spread the organic compound. Cover the spill with an inert, chemically stable absorbent (e.g., vermiculite, dry sand, or proprietary spill pads).

  • Collect: Use a non-sparking tool to sweep the absorbed mixture into a heavy-duty, sealable polyethylene waste container.

  • Decontaminate: Wash the spill surface with a 70% ethanol/water solution to solubilize and remove any residual ester, followed by a final wash with deionized water.

Proper Disposal & Waste Segregation

Under the Resource Conservation and Recovery Act (RCRA), Pyrazinoic Acid-d3 Ethyl Ester is not a specifically "listed" waste (i.e., it is not on the P-list or U-list) [2]. However, it must never be disposed of down the drain [3]. Because it is almost always dissolved in organic solvents for analytical use, the waste takes on the characteristic codes of the solvent matrix (e.g., D001 for ignitability).

The Causality of Segregation: Why segregate halogenated from non-halogenated waste? High-temperature incineration is required to break the highly stable C-N bonds in the pyrazine ring without generating toxic nitrogen oxide (NOx) byproducts. If mixed with halogenated solvents (like Dichloromethane), the incinerator requires specialized scrubbers to capture hydrochloric acid gas, drastically increasing disposal costs.

WasteDisposal A Waste Generation (Pyrazinoic Acid-d3 Ethyl Ester) B Mixed with Halogenated Solvents? (e.g., DCM) A->B C Non-Halogenated Organic Waste Stream B->C No D Halogenated Organic Waste Stream B->D Yes E Secondary Containment & RCRA Compliant Labeling C->E D->E F EHS Pickup & Manifesting E->F G High-Temperature Incineration (EPA Approved) F->G

Figure 2: Laboratory waste segregation and disposal pathway for deuterated organic esters.

Step-by-Step Disposal Methodology:

  • Identify the Matrix: Determine if the ester is in a neat powder form, a non-halogenated solvent (e.g., Methanol, DMSO), or a halogenated solvent.

  • Route to Appropriate Stream:

    • Neat Powder / Vials: Place empty or partially used vials into a designated solid hazardous waste bin.

    • Non-Halogenated Liquid: Pour into a designated red-tagged "Non-Halogenated Organic Waste" carboy.

    • Halogenated Liquid: Pour into a designated "Halogenated Organic Waste" carboy.

  • Labeling: Affix a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly list "Pyrazinoic Acid Ethyl Ester" and the exact solvent composition (e.g., "Methanol 90%, Water 10%"). Do not abbreviate.

  • Final Destruction: Environmental Health and Safety (EHS) will manifest the waste for EPA-approved high-temperature incineration. This ensures complete mineralization of the compound into CO₂, H₂O, and N₂, preventing environmental contamination.

References

  • National Center for Biotechnology Information (PubChem). "Ethyl pyrazinecarboxylate - Safety and Hazards." U.S. National Library of Medicine. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations. Available at:[Link]

  • National Institutes of Health (NIH). "The NIH Drain Discharge Guide." Office of Research Facilities. Available at:[Link]

Handling

Personal protective equipment for handling Pyrazinoic Acid-d3 Ethyl Ester

Advanced Safety and Operational Protocol for Pyrazinoic Acid-d3 Ethyl Ester Executive Summary & Chemical Profile Pyrazinoic Acid-d3 Ethyl Ester is a stable, deuterium-labeled isotope of ethyl pyrazine-2-carboxylate (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Pyrazinoic Acid-d3 Ethyl Ester

Executive Summary & Chemical Profile

Pyrazinoic Acid-d3 Ethyl Ester is a stable, deuterium-labeled isotope of ethyl pyrazine-2-carboxylate (CAS 6924-68-1). As a Senior Application Scientist, I frequently utilize this compound as a critical internal standard for LC-MS/MS quantification and pharmacokinetic (PK/PD) profiling of pyrazinamide metabolites. While deuterium labeling provides a vital mass-shift for analytical precision, the chemical hazard profile remains identical to its non-deuterated counterpart. It is a solid powder at room temperature with a melting point of 49°C[1].

Mechanistic Hazard Assessment (The "Why" Behind the PPE)

Designing a robust, self-validating safety protocol requires understanding the causality behind a chemical's hazards. According to the , this compound carries specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1].

Causality & Biological Mechanism: Pyrazinoic acid (POA), the active moiety of this ester, functions biologically as a protonophore. As detailed in , POA disrupts the proton motive force and acidifies the bacterial cytoplasm, which is its primary mechanism of action against Mycobacterium tuberculosis[2]. Upon unintended human exposure (e.g., inhalation of the solid powder or mucosal contact), the ester can undergo local hydrolysis to POA. The resulting localized cellular acidification and disruption of membrane energetics manifest clinically as acute respiratory and severe eye irritation. Therefore, preventing aerosol inhalation and mucosal contact is the absolute operational priority.

Quantitative PPE Selection Matrix

To mitigate these mechanistic risks, the following Personal Protective Equipment (PPE) must be utilized. Each item is selected based on specific quantitative data and chemical causality.

Personal Protective Equipment (PPE)Quantitative SpecificationCausality & Mechanistic Rationale
Nitrile Gloves ≥ 0.12 mm thickness, extended cuffPrevents dermal absorption (H315). Nitrile provides superior chemical resistance to esterified compounds compared to standard latex[3].
Safety Goggles ANSI Z87.1 certified, indirect ventingProtects against micro-particulate aerosolization during weighing, preventing severe ocular irritation (H319)[1].
Lab Coat 100% Cotton or Flame-Resistant (FR)Prevents accumulation of static-charged powder. Cotton resists static buildup significantly better than synthetic blends.
Respirator N95 or P100 particulate filterRequired only if engineering controls fail. Mitigates inhalation risk of the 49°C melting-point solid powder (H332, H335)[1].

Step-by-Step Operational Protocol

A safety protocol must be a self-validating system where each step confirms the success of the previous one.

Step 1: Pre-Operation & Environmental Control

  • Action: Conduct all handling of the solid powder inside a certified chemical fume hood. According to , laboratory chemical hoods are the most important components used to protect personnel from exposure to hazardous chemicals[4].

  • Self-Validation: Before opening the chemical vial, verify the hood's magnehelic gauge reads within the safe operational zone (typically 80–120 fpm face velocity). If the gauge is out of range, do not proceed.

Step 2: Anti-Static Weighing & Transfer

  • Action: Use an anti-static weighing boat and a grounded micro-spatula.

  • Causality: Because Pyrazinoic Acid-d3 Ethyl Ester is a fine solid powder at room temperature, it is highly prone to static scatter. Static scatter increases the risk of aerosolization and subsequent inhalation or ocular exposure.

  • Self-Validation: Carefully transfer the required mass (typically 1–5 mg for LC-MS/MS standards) and immediately cap both the source vial and the weighing vessel to visually confirm containment.

Step 3: Solubilization

  • Action: Solubilize the ester in an appropriate organic solvent (e.g., DMSO or HPLC-grade methanol) inside the fume hood before transporting it to the LC-MS autosampler.

  • Self-Validation: Visually ensure complete dissolution. Transitioning the compound into a liquid state entirely eliminates the inhalation hazard associated with the dry powder.

Decontamination & Disposal Plan

Proper disposal ensures the safety of downstream laboratory personnel and environmental compliance.

Step 1: Immediate Surface Decontamination

  • Action: Wipe all spatulas, balance pans, and fume hood surfaces with a 10% sodium hypochlorite (bleach) solution, followed immediately by a 70% ethanol wipe.

  • Causality: The ester is highly soluble in organic solvents; the ethanol wipe ensures the complete dissolution and removal of any microscopic chemical film that aqueous cleaners might leave behind.

Step 2: Solid Waste Segregation

  • Action: Place all contaminated consumables (nitrile gloves, anti-static weighing boats, Kimwipes) into a puncture-resistant, biohazard-lined solid hazardous waste container.

  • Self-Validation: Ensure the container lid is fully sealed and labeled "Hazardous Solid Waste: Pyrazine Derivatives" to prevent secondary aerosolization during transit.

Step 3: Liquid Waste Management

  • Action: Collect any unused standard solutions in a dedicated organic waste carboy.

  • Compliance: Label as "Non-halogenated Organic Waste." Never dispose of these solutions down the municipal sink, as the compound is an active pharmaceutical intermediate.

Operational Workflow Visualization

The following diagram illustrates the logical progression of our self-validating safety system.

PPE_Workflow PPE 1. PPE Donning (Nitrile, Goggles, Lab Coat) Hood 2. Engineering Controls (Chemical Fume Hood) PPE->Hood Verified Weighing 3. Anti-Static Weighing (Solid Powder Handling) Hood->Weighing Draft Confirmed Liquid 4. Solubilization (Eliminates Aerosol Risk) Weighing->Liquid Capped Transfer Decon 5. Surface Decontamination (70% EtOH Wipe) Liquid->Decon Assay Ready Disposal 6. Hazardous Waste (EPA Compliant Segregation) Decon->Disposal Waste Segregation

Figure 1: Step-by-step operational workflow for handling Pyrazinoic Acid-d3 Ethyl Ester.

References

  • Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. Frontiers in Microbiology. [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Occupational Safety and Health Administration (OSHA).[Link]

  • Policy for Personal Protective Equipment (PPE) in Research Laboratories. Columbia University Environmental Health & Safety.[Link]

Sources

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